Product packaging for Cholesteryl-TEG azide(Cat. No.:)

Cholesteryl-TEG azide

Cat. No.: B12052929
M. Wt: 630.9 g/mol
InChI Key: POWZASPNLQFLJO-MKQVXYPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cholesteryl-TEG azide is a useful research compound. Its molecular formula is C36H62N4O5 and its molecular weight is 630.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62N4O5 B12052929 Cholesteryl-TEG azide

Properties

Molecular Formula

C36H62N4O5

Molecular Weight

630.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1

InChI Key

POWZASPNLQFLJO-MKQVXYPISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl-TEG Azide: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl-TEG azide (B81097) is a valuable bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, combining the lipophilic cholesterol anchor with a flexible triethylene glycol (TEG) spacer and a reactive azide group, makes it a powerful tool for the targeted delivery and modification of biomolecules. This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and key characterization data.

Chemical Structure and Properties

Cholesteryl-TEG azide possesses a well-defined molecular architecture designed for specific functionalities. The cholesterol moiety facilitates membrane insertion and cellular uptake, while the TEG linker enhances solubility and provides spatial separation between the cholesterol anchor and the azide group. The terminal azide is a versatile functional group for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation to a wide variety of alkyne-modified molecules such as peptides, oligonucleotides, and small molecule drugs.

Chemical Formula: C36H62N4O5

IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate[1]

A 2D representation of the chemical structure is provided below:

G chol

Figure 1: Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 630.90 g/mol
Molecular Formula C36H62N4O5
Physical Form Solid
Storage Temperature -20°C

Synthesis of this compound

Experimental Workflow

Figure 2: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Triethylene glycol monotosylate (TEG-Tosylate)

  • Materials: Triethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270).

  • Procedure:

    • Dissolve triethylene glycol (1 equivalent) in a minimal amount of cold (0 °C) pyridine.

    • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the stirred solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield triethylene glycol monotosylate.

Step 2: Synthesis of Cholesteryl-TEG-Tosylate

  • Materials: Cholesterol, Sodium hydride (NaH), Triethylene glycol monotosylate, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend sodium hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add a solution of cholesterol (1 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add a solution of triethylene glycol monotosylate (1.2 equivalents) in anhydrous THF to the reaction mixture.

    • Heat the reaction to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to 0 °C and cautiously quench with methanol.

    • Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain Cholesteryl-TEG-Tosylate.

Step 3: Synthesis of this compound

  • Materials: Cholesteryl-TEG-Tosylate, Sodium azide (NaN3), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Cholesteryl-TEG-Tosylate (1 equivalent) in anhydrous DMF.

    • Add sodium azide (3-5 equivalents) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, cool to room temperature and pour into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Characterization Data

Detailed characterization data for this compound is not widely published. However, based on the known spectra of cholesterol and TEG derivatives, the expected NMR and mass spectrometry data would be as follows:

  • 1H NMR (CDCl3): The spectrum would be expected to show characteristic signals for the cholesterol backbone, including the olefinic proton at ~5.3 ppm and numerous overlapping signals in the aliphatic region (0.6-2.5 ppm). The protons of the TEG linker would appear as a series of multiplets in the range of 3.5-3.7 ppm, and the methylene (B1212753) protons adjacent to the azide group would be shifted slightly downfield.

  • 13C NMR (CDCl3): The spectrum would display the characteristic 27 carbon signals of the cholesterol core, along with the signals corresponding to the TEG linker carbons, typically in the 60-72 ppm region.

  • Mass Spectrometry (ESI-MS): The positive ion mode ESI-MS would be expected to show a prominent peak corresponding to the sodium adduct [M+Na]+.

Applications in Research and Drug Development

The unique properties of this compound make it a highly sought-after reagent in various research and therapeutic applications:

  • Targeted Drug Delivery: The cholesterol moiety can be incorporated into liposomes or lipid nanoparticles (LNPs) to enhance their stability and facilitate the delivery of encapsulated drugs to specific cells and tissues.

  • Oligonucleotide Conjugation: this compound is widely used to modify antisense oligonucleotides and siRNAs. The cholesterol anchor improves cellular uptake and bioavailability of these therapeutic nucleic acids.

  • Bioconjugation and Imaging: The azide group allows for the attachment of fluorescent dyes, biotin, or other reporter molecules, enabling the tracking and visualization of cholesterol-modified constructs in biological systems.

References

Navigating the Solubility Landscape of Cholesteryl-TEG Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cholesteryl-TEG azide (B81097), a critical reagent in bioconjugation and drug delivery. Understanding the solubility of this cholesterol-based compound is paramount for its effective use in synthesizing modified oligonucleotides, developing targeted drug delivery systems, and various other applications in chemical biology. This document offers available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for its primary application in click chemistry.

Quantitative Solubility Data

The solubility of Cholesteryl-TEG azide is influenced by its amphiphilic nature, possessing a large hydrophobic cholesterol core and a more hydrophilic triethylene glycol (TEG) azide linker. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available information. It is important to note that solubility can be significantly affected by factors such as temperature, the crystalline form of the solid, and the presence of impurities.

SolventConcentration (mg/mL)Conditions
Dimethyl Sulfoxide (DMSO)33.33[1][2][3]Requires sonication and warming to 60°C.[1][2][3]

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product.[2]

For analogous cholesterol-based compounds, qualitative solubility trends have been observed. For instance, Cholesterol-PEG-Azide is reported to be soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. It is less soluble in alcohols and toluene, and insoluble in ether. The TEG spacer in this compound is known to enhance solubility in certain solvents, such as acetonitrile, when conjugated to oligonucleotides.[4]

Given the limited publicly available quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in their specific solvent systems.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from standard practices for hydrophobic compounds.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol, chloroform, etc.)

  • Analytical balance (accurate to ±0.01 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that saturation is reached.

    • Accurately record the initial mass of the compound.

    • Add a known volume of the desired solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (the mobile phase of the HPLC is often a good choice) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in mg/mL or mol/L.

Key Applications and Experimental Workflow

This compound is a valuable tool in bioconjugation, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific attachment of the cholesterol moiety to alkyne-containing molecules, such as modified oligonucleotides or proteins. This modification enhances the hydrophobicity of the target molecule, facilitating its passage through cell membranes and improving cellular uptake.

Below is a diagram illustrating the general workflow for a typical click chemistry reaction involving this compound.

G cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis Cholesteryl_TEG_azide This compound in appropriate solvent Reaction_Mix Reaction Mixture Cholesteryl_TEG_azide->Reaction_Mix Alkyne_Molecule Alkyne-modified Molecule (e.g., oligonucleotide) Alkyne_Molecule->Reaction_Mix Copper_Catalyst Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Copper_Catalyst->Reaction_Mix Ligand Ligand (optional) (e.g., TBTA, THPTA) Ligand->Reaction_Mix Purification Purification (e.g., HPLC, Precipitation) Reaction_Mix->Purification Analysis Analysis (e.g., Mass Spectrometry, NMR) Purification->Analysis Final_Product Cholesteryl-conjugated Product Analysis->Final_Product

A generalized workflow for a copper-catalyzed click chemistry reaction.

This workflow highlights the key stages, from the preparation of reactants to the analysis of the final conjugated product. The choice of solvent for dissolving this compound is a critical first step, directly impacting the efficiency of the subsequent reaction.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and professionals in drug development and chemical biology. While a limited amount of quantitative solubility data is publicly available, the provided experimental protocol offers a robust framework for determining solubility in various solvent systems. A thorough understanding of the solubility characteristics of this key reagent is fundamental to its successful application in innovative research and the development of next-generation therapeutics.

References

An In-depth Technical Guide to Cholesteryl-TEG Azide: Harnessing the Triethylene Glycol Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cholesteryl-TEG azide (B81097), a key reagent in modern bioconjugation and drug delivery systems. We will delve into the critical role of the triethylene glycol (TEG) linker, its impact on the physicochemical properties of the molecule, and its utility in advanced applications. This document offers detailed experimental insights, quantitative data, and visual representations of key processes to support your research and development endeavors.

Introduction: The Strategic Importance of Linkerology

In the realm of complex biomolecule synthesis, the linker is not merely a spacer but a strategic component that dictates the overall efficacy of the conjugate. The choice of a linker influences solubility, stability, pharmacokinetics, and the biological activity of the final construct. Cholesteryl-TEG azide has emerged as a powerful tool due to its unique combination of a lipophilic cholesterol moiety for cell membrane interaction and a hydrophilic, flexible triethylene glycol linker, capped with a versatile azide group for "click" chemistry applications.[1][2]

Physicochemical Properties of this compound

The distinct properties of this compound are a direct consequence of its tripartite structure: the rigid, hydrophobic cholesterol core, the flexible, hydrophilic TEG linker, and the reactive azide terminus. These features contribute to its utility in a wide range of bioconjugation scenarios.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a ready reference for experimental design.

Property Value Reference
Molecular FormulaC₃₆H₆₂N₄O₅[3][4][5]
Molecular Weight630.90 g/mol [4][6]
AppearanceSolid[4]
Storage Temperature-20°C[4][6]
Solubility Concentration Conditions Reference
DMSO33.33 mg/mL (52.83 mM)Ultrasonic and warming to 60°CMedChemExpress Product Data Sheet
Stability Condition Duration Reference
Pure Form-20°C3 yearsMedChemExpress Product Data Sheet
In Solvent (-80°C)-80°C6 monthsMedChemExpress Product Data Sheet
In Solvent (-20°C)-20°C1 monthMedChemExpress Product Data Sheet

The Triethylene Glycol (TEG) Linker: A Multifunctional Component

The TEG linker is central to the functionality of this compound, imparting several advantageous features:

  • Enhanced Solubility: The hydrophilic nature of the TEG linker improves the aqueous solubility of the otherwise highly lipophilic cholesterol moiety, facilitating its handling and use in biological systems.[3]

  • Flexibility and Reduced Steric Hindrance: The flexible TEG chain provides rotational freedom, which minimizes steric hindrance between the cholesterol anchor and the conjugated biomolecule. This ensures that the biological activity of the payload is not compromised.

  • Optimal Spacing: The TEG linker provides an optimal distance between the cholesterol membrane anchor and the conjugated molecule, allowing for effective interaction with target receptors or intracellular machinery.

  • Biocompatibility: Polyethylene glycol (PEG) and its shorter oligomers like TEG are well-known for their biocompatibility and low immunogenicity, making them ideal for in vivo applications.

Experimental Protocols

While specific protocols may vary depending on the application, this section provides a general framework for the synthesis of this compound and its use in a typical bioconjugation reaction.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential modification of the cholesterol backbone. The general workflow is outlined below.

Logical Workflow for Synthesis of this compound

G A Cholesterol B Activation of 3-hydroxyl group (e.g., with p-toluenesulfonyl chloride) A->B C Cholesteryl-tosylate B->C D Nucleophilic substitution with Amino-TEG C->D E Cholesteryl-TEG-Amine D->E F Azide transfer reaction (e.g., with triflic azide) E->F G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodologies (Illustrative)

  • Step 1: Activation of Cholesterol. Cholesterol's 3-hydroxyl group is activated, often by conversion to a good leaving group like a tosylate. To a solution of cholesterol in pyridine, p-toluenesulfonyl chloride is added portion-wise at 0°C. The reaction is stirred overnight at room temperature. The product, cholesteryl-tosylate, is then isolated and purified.

  • Step 2: Introduction of the TEG Linker. Cholesteryl-tosylate is reacted with an excess of amino-triethylene glycol in a suitable solvent like DMF. The reaction mixture is heated to drive the nucleophilic substitution. The resulting Cholesteryl-TEG-Amine is purified by column chromatography.

  • Step 3: Azidation. The terminal amine of the TEG linker is converted to an azide. This can be achieved through various methods, such as a diazotization reaction followed by substitution with sodium azide, or more modern methods using specific azido-transfer reagents. The final product, this compound, is purified by chromatography.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound allows for its efficient conjugation to alkyne-modified biomolecules via the highly reliable CuAAC, or "click" chemistry, reaction.[3][7]

Signaling Pathway for CuAAC Bioconjugation

G cluster_0 Reactants cluster_1 Catalyst System A This compound D Click Reaction (1,3-Dipolar Cycloaddition) A->D B Alkyne-modified Biomolecule (e.g., Oligonucleotide, Peptide) B->D C Cu(I) source (e.g., CuSO4 + Sodium Ascorbate) C->D E Stable Triazole Linkage D->E F Cholesteryl-TEG-Biomolecule Conjugate E->F

References

An In-depth Technical Guide to Cholesteryl-TEG Azide: Properties, Bioconjugation, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cholesteryl-TEG azide (B81097), a key reagent in bioconjugation and drug delivery. It details its chemical properties, a representative experimental protocol for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and its application in facilitating the cellular uptake of therapeutic oligonucleotides.

Core Properties of Cholesteryl-TEG Azide

This compound is a cholesterol derivative containing a triethylene glycol (TEG) spacer and a terminal azide group. This structure allows for the attachment of a lipophilic cholesterol moiety to various biomolecules through "click chemistry."

PropertyValueCitations
Molecular Formula C36H62N4O5[1][2][3]
Molecular Weight 630.90 g/mol [1][2][3]
CAS Number 1391826-58-6[1][3]

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily utilized in CuAAC reactions to conjugate with alkyne-modified biomolecules, such as RNA, forming a stable triazole linkage. This process is highly efficient and specific, proceeding readily in aqueous solutions.

Experimental Protocol: Conjugation of this compound to Alkyne-Modified RNA

This protocol is a representative example for the conjugation of this compound to an alkyne-modified oligonucleotide. Optimization may be required for specific applications.

Materials:

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified RNA in nuclease-free water to a desired concentration (e.g., 1 mM).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in nuclease-free water.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA ligand in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order, ensuring thorough mixing after each addition:

      • Alkyne-modified RNA solution.

      • An appropriate volume of buffer.

      • This compound stock solution (a slight molar excess relative to the RNA is recommended).

      • A premixed solution of CuSO4 and THPTA ligand. A 1:5 molar ratio of Cu(II) to ligand is often used.

      • Freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be significantly higher than the copper concentration to maintain copper in the Cu(I) state.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature. Reaction times can vary but are often complete within 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., argon) to prevent oxidation of the copper(I) catalyst, though the use of an excess of sodium ascorbate and a stabilizing ligand can often mitigate this need.

  • Purification:

    • The resulting cholesterol-conjugated RNA can be purified from the reaction mixture using methods such as ethanol (B145695) precipitation or high-performance liquid chromatography (HPLC).

  • Analysis:

    • The successful conjugation can be confirmed by techniques such as mass spectrometry.

Visualizing the Experimental Workflow and Application

Experimental Workflow for CuAAC

The following diagram illustrates the general workflow for the conjugation of this compound to an alkyne-modified biomolecule.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification & Analysis Alkyne-RNA Alkyne-Modified RNA Solution Reaction_Mix Combine Reagents in Reaction Vessel Alkyne-RNA->Reaction_Mix Chol-TEG-Azide This compound Solution Chol-TEG-Azide->Reaction_Mix CuSO4_Ligand CuSO4/Ligand Solution CuSO4_Ligand->Reaction_Mix Ascorbate Sodium Ascorbate Solution Ascorbate->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Purification Purify Conjugate (e.g., HPLC) Incubation->Purification Analysis Analyze Product (e.g., Mass Spec) Purification->Analysis

CuAAC Experimental Workflow
Cellular Delivery of Therapeutic Oligonucleotides

This compound serves as a crucial component in enhancing the delivery of therapeutic oligonucleotides, such as siRNA and antisense oligonucleotides, into cells. The lipophilic nature of the cholesterol moiety facilitates interaction with and transport across the cell membrane.

G Chol_TEG_Azide This compound CuAAC CuAAC (Click Chemistry) Chol_TEG_Azide->CuAAC Alkyne_Oligo Alkyne-Modified Therapeutic Oligo Alkyne_Oligo->CuAAC Chol_Oligo Cholesterol-Conjugated Oligonucleotide CuAAC->Chol_Oligo Cell_Membrane Cell Membrane Interaction Chol_Oligo->Cell_Membrane Cellular_Uptake Enhanced Cellular Uptake Cell_Membrane->Cellular_Uptake

Cellular Delivery Pathway

References

Cholesteryl-TEG Azide: A Technical Guide to Storage, Stability, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl-TEG azide (B81097) is a valuable chemical tool for bioconjugation, enabling the attachment of a cholesterol moiety to various molecules through "click chemistry." This guide provides in-depth technical information on its storage, stability, and handling to ensure its effective and safe use in research and development.

Core Properties and Specifications

Cholesteryl-TEG azide is a cholesterol derivative functionalized with a triethylene glycol (TEG) linker and a terminal azide group. This amphiphilic structure, combining the lipophilic cholesterol core with a hydrophilic TEG spacer, facilitates its use in various bioconjugation applications, particularly for modifying oligonucleotides and other biomolecules to enhance cell membrane permeability.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₃₆H₆₂N₄O₅EvitaChem
Molecular Weight ~630.90 g/mol Sigma-Aldrich, Krackeler Scientific, Inc.
Appearance SolidBERRY & ASSOCIATES/ICON ISOTOPES
Solubility Soluble in DMSO, methylene (B1212753) chloride, chloroform, DMFBERRY & ASSOCIATES/ICON ISOTOPES, Lumiprobe

Storage and Stability Guidelines

Proper storage is critical to maintain the integrity and reactivity of this compound. The primary degradation pathway to consider is the potential reduction of the azide group.

Table 2: Recommended Storage Conditions

ConditionTemperatureDurationRecommendationsSource
Long-term Storage (Pure Form) -20°CUp to 3 yearsKeep container tightly sealed in a dry, well-ventilated area. Protect from heat and store away from oxidizing agents.MedchemExpress.com, BERRY & ASSOCIATES/ICON ISOTOPES
Stock Solution -80°CUp to 6 monthsUse within 6 months.MedchemExpress.com
Stock Solution -20°CUp to 1 monthUse within 1 month.MedchemExpress.com
Transportation Room TemperatureUp to 3 weeksDesiccate upon arrival.Lumiprobe

Stability Notes:

  • The compound is stable under the recommended storage conditions.[1]

  • Avoid strong oxidizing agents, as they are incompatible with the azide group.[1]

  • While short-term transportation at room temperature is acceptable, it is crucial to transfer the product to the recommended storage temperature upon receipt to ensure long-term stability.

Safety and Handling Precautions

While not classified as a hazardous substance, standard laboratory safety practices should always be followed when handling this compound.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles.[1]

  • Hand Protection: Wear heavy rubber gloves.[1]

  • Body Protection: Wear appropriate protective clothing. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: If handling as a powder and dust is generated, wear a NIOSH-approved self-contained breathing apparatus. Ensure adequate ventilation.[1]

First Aid Measures:

  • Inhalation: Move to fresh air. Seek medical attention if symptoms occur.[1]

  • Skin Contact: Wash skin with soap and water.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek medical attention if symptoms occur.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Disposal:

Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[1]

Experimental Protocols

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry. This reaction allows for the efficient and specific conjugation of the cholesterol moiety to an alkyne-containing molecule.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for the conjugation of this compound to an alkyne-modified biomolecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., oligonucleotide, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of Copper(II) sulfate in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Dissolve the alkyne-labeled biomolecule in an appropriate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-labeled biomolecule and an excess of the this compound stock solution.

    • Add the THPTA ligand solution to the reaction mixture.

    • Add the Copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-4 hours. The reaction time may need to be optimized.

  • Purification:

    • Purify the resulting cholesteryl-conjugated biomolecule using an appropriate method, such as HPLC, ethanol (B145695) precipitation, or spin filtration, to remove excess reagents and byproducts.

Visualizing the Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_products Products & Purification Cholesteryl_TEG_Azide This compound Click_Reaction Click Reaction (CuAAC) Cholesteryl_TEG_Azide->Click_Reaction Alkyne_Molecule Alkyne-Modified Biomolecule Alkyne_Molecule->Click_Reaction CuSO4 Copper(II) Sulfate CuSO4->Click_Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Click_Reaction Ligand THPTA/TBTA Ligand Ligand->Click_Reaction Conjugate Cholesteryl-Conjugated Biomolecule Click_Reaction->Conjugate Purification Purification Conjugate->Purification

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Logical Relationship for Safe Handling

Caption: Key considerations for the safe handling of this compound.

References

Unveiling Lipid Raft Dynamics: A Technical Guide to the Theoretical Applications of Cholesteryl-TEG Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the theoretical applications of Cholesteryl-TEG azide (B81097), a novel bioorthogonal probe, in the intricate study of lipid rafts. Designed for researchers, scientists, and drug development professionals, this document outlines how this tool can be leveraged to elucidate the composition, structure, and function of these critical membrane microdomains. By combining the specific membrane-targeting properties of cholesterol with the versatility of click chemistry, Cholesteryl-TEG azide opens new avenues for visualizing lipid raft dynamics, identifying raft-associated proteins, and dissecting their roles in cellular signaling pathways.

Introduction to this compound and Lipid Rafts

Lipid rafts are dynamic, nanoscale assemblies enriched in cholesterol, sphingolipids, and specific proteins, acting as crucial platforms for signal transduction and membrane trafficking.[1][2][3] The high concentration of cholesterol is fundamental to the formation and stability of these liquid-ordered domains.[4][5] Traditional methods for studying lipid rafts often involve harsh detergent extraction, which can introduce artifacts.[6] Bioorthogonal chemistry, utilizing probes like this compound, offers a minimally invasive approach to study these structures in their native cellular environment.[7][8]

This compound is a cholesterol analog featuring a triethylene glycol (TEG) spacer linked to an azide group.[9] The cholesterol moiety facilitates its incorporation into cellular membranes, with a theoretical preference for cholesterol-rich lipid rafts. The azide group serves as a bioorthogonal handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of alkyne-modified reporter molecules such as fluorophores or biotin (B1667282).[10][11]

Core Theoretical Applications in Lipid Raft Research

The unique structure of this compound underpins its utility in several key research applications:

  • High-Resolution Imaging of Lipid Rafts: By incorporating this compound into cellular membranes and subsequently clicking it to a fluorescent alkyne probe, researchers can visualize the localization and dynamics of cholesterol-rich domains using advanced microscopy techniques like super-resolution microscopy.[8][12][13] This allows for the direct observation of lipid raft size, distribution, and trafficking in living cells.

  • Proteomic Profiling of Lipid Raft Components: The conjugation of this compound to a biotin-alkyne tag enables the enrichment and subsequent identification of lipid raft-associated proteins via mass spectrometry.[14][15] This powerful proteomic approach can provide a comprehensive inventory of the proteins that reside within or transiently associate with lipid rafts under various cellular conditions.

  • Elucidation of Lipid Raft-Mediated Signaling Pathways: By identifying the protein composition of lipid rafts, it becomes possible to map the signaling pathways that are orchestrated within these microdomains.[16] Changes in the raft proteome in response to specific stimuli can reveal how these platforms integrate extracellular signals to elicit intracellular responses.

Data Presentation

While specific quantitative data for this compound is emerging, the following tables summarize the expected properties and a hypothetical comparison of proteomic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₆H₆₂N₄O₅
Molecular Weight630.90 g/mol
FormSolid
Storage Temperature-20°C
Key Functional GroupsCholesterol, Triethylene Glycol (TEG) spacer, Azide (N₃)[9]

Table 2: Hypothetical Quantitative Proteomics Data of Lipid Raft Proteins Identified Using this compound-Biotin Enrichment

This table represents a conceptual output from a proteomics experiment. The fold change would be determined by comparing the abundance of proteins in the enriched sample versus a control.

Protein IDProtein NameCellular FunctionHypothetical Fold Change (Raft/Non-Raft)
P06213Flotillin-1Scaffolding, Signal Transduction> 5.0
Q03135Caveolin-1Endocytosis, Signal Transduction> 5.0
P27361G protein subunit alpha i2Signal Transduction> 4.5
P62258Lyn tyrosine kinaseSignal Transduction> 4.0
P07333Lck tyrosine kinaseT-cell Receptor Signaling> 4.0
P01887Thy-1 membrane glycoproteinCell Adhesion, Signaling> 3.5
P02748Transferrin receptor protein 1Iron Uptake (typically non-raft)< 1.0

Experimental Protocols

The following are detailed theoretical methodologies for the key applications of this compound.

Protocol for Super-Resolution Imaging of Lipid Rafts

This protocol outlines the steps for labeling cellular lipid rafts with this compound and a fluorescent reporter for subsequent imaging.

  • Cell Culture and Labeling:

    • Plate cells of interest on glass-bottom dishes suitable for high-resolution microscopy.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate cells with this compound (final concentration typically 1-10 µM) in serum-free media for 1-4 hours at 37°C. This allows for the incorporation of the probe into the plasma membrane.

  • Fixation and Permeabilization:

    • Wash cells three times with phosphate-buffered saline (PBS) to remove excess probe.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the localization of the target).

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail. A typical cocktail includes:

      • An alkyne-fluorophore (e.g., Alexa Fluor 647-alkyne, 1-5 µM).

      • Copper(II) sulfate (B86663) (CuSO₄, 100-200 µM).

      • A reducing agent (e.g., sodium ascorbate (B8700270), 1-5 mM, freshly prepared).

      • A copper-chelating ligand (e.g., TBTA, 500 µM) to protect the fluorophore and enhance reaction efficiency.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

  • Washing and Imaging:

    • Wash cells three times with PBS containing a quenching agent (e.g., 5 mM EDTA) to remove copper ions.

    • Wash an additional three times with PBS.

    • Mount the coverslips with an appropriate imaging medium.

    • Image the cells using a super-resolution microscope (e.g., STORM, PALM, or STED).

Protocol for Proteomic Identification of Lipid Raft Proteins

This protocol details the workflow for enriching and identifying lipid raft-associated proteins using this compound and biotin.

  • Cell Culture and Labeling:

    • Follow the same procedure as in section 4.1.1 to label cells with this compound.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer) on ice for 30 minutes.

  • Click Chemistry with Biotin-Alkyne:

    • Clarify the lysate by centrifugation.

    • To the supernatant, add the click reaction cocktail containing:

      • Biotin-alkyne (e.g., Biotin-PEG4-alkyne, 25-50 µM).

      • CuSO₄ (100-200 µM).

      • Sodium ascorbate (1-5 mM).

      • TBTA (500 µM).

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE sample buffer.

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using appropriate database search algorithms.

Visualizations of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and a conceptual signaling pathway involving lipid rafts.

G cluster_workflow Experimental Workflow for Lipid Raft Analysis cluster_imaging Imaging Pathway cluster_proteomics Proteomics Pathway start Start: this compound incorporation Membrane Incorporation (Cellular Incubation) start->incorporation click_reaction Click Chemistry Reaction (CuAAC) incorporation->click_reaction alkyne_fluor Alkyne-Fluorophore click_reaction->alkyne_fluor alkyne_biotin Alkyne-Biotin click_reaction->alkyne_biotin imaging Super-Resolution Microscopy alkyne_fluor->imaging Visualization enrichment Streptavidin Enrichment alkyne_biotin->enrichment ms LC-MS/MS Analysis enrichment->ms protein_id Protein Identification ms->protein_id G cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region receptor Receptor effector Effector Protein receptor->effector scaffold Scaffolding Protein effector->scaffold signaling Downstream Signaling Cascade effector->signaling non_raft_receptor Non-Raft Receptor ligand Extracellular Ligand ligand->receptor response Cellular Response signaling->response

References

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with Cholesteryl-TEG Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of cholesterol to oligonucleotides is a widely utilized strategy in the development of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The lipophilic nature of cholesterol can enhance the cellular uptake and pharmacokinetic properties of these molecules, facilitating their delivery to target tissues. This document provides a detailed, step-by-step guide for the efficient labeling of alkyne-modified oligonucleotides with Cholesteryl-TEG azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[][2] This method is highly efficient, specific, and proceeds under mild conditions, making it ideal for working with sensitive biomolecules.[][3]

Principle of the Reaction

The core of this labeling strategy is the CuAAC reaction, which forms a stable triazole linkage between a terminal alkyne on the oligonucleotide and the azide group of the Cholesteryl-TEG azide.[][4] The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate.[2] A chelating ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2]

Experimental Protocol

This protocol is designed for the labeling of an alkyne-modified oligonucleotide. It is crucial to work in an RNase-free environment if working with RNA oligonucleotides.

Materials and Reagents
  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Nuclease-free water

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ethanol (B145695)

  • 3 M Sodium acetate

  • Microcentrifuge tubes

  • Pipettes and RNase-free tips

Step-by-Step Procedure

1. Reagent Preparation:

  • Alkyne-Oligonucleotide Stock Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Copper(II) Sulfate Stock Solution: Prepare a 100 mM solution of CuSO₄·5H₂O in nuclease-free water.

  • Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM solution of sodium L-ascorbate in nuclease-free water. This solution is prone to oxidation and should be made fresh before each reaction.

  • TBTA/THPTA Stock Solution: Prepare a 200 mM solution of TBTA or THPTA in anhydrous DMSO.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • 6 µL of 1 mM alkyne-oligonucleotide

    • 1.8 µL of 10 mM this compound (3 equivalents)

    • Add nuclease-free water to bring the volume to 24 µL.

  • Gently vortex the mixture.

3. Catalyst Preparation and Reaction Initiation:

  • In a separate microcentrifuge tube, prepare the catalyst master mix:

    • 1 µL of 100 mM CuSO₄

    • 2 µL of 200 mM TBTA/THPTA

    • 3 µL of 100 mM Sodium Ascorbate

  • Vortex the catalyst master mix briefly.

  • Add 6 µL of the freshly prepared catalyst master mix to the oligonucleotide-azide mixture. The final reaction volume will be 30 µL.

  • Gently pipette up and down to mix. The solution may initially appear cloudy but should clarify.

  • Seal the tube with parafilm and protect it from light.

4. Incubation:

  • Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours, or overnight.[5] Reaction times can be optimized, but longer incubation times often lead to higher yields.

5. Purification of the Labeled Oligonucleotide:

  • The crude reaction mixture can be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][7][8] This method separates the more hydrophobic cholesterol-labeled oligonucleotide from the unreacted, more hydrophilic oligonucleotide.[]

    • Column: C8 or C18 analytical or semi-preparative column.[9]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% Acetonitrile over 30 minutes) is typically used.[9]

    • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and a wavelength appropriate for any other labels if present.[7] The cholesterol-labeled product will have a longer retention time than the unlabeled oligonucleotide.

  • Alternatively, for smaller scales or desalting, ethanol precipitation can be performed:

    • Add 1/10th volume of 3 M sodium acetate to the reaction mixture.

    • Add 3 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer.

6. Characterization of the Final Product:

  • Mass Spectrometry: The molecular weight of the purified conjugate should be confirmed by mass spectrometry (MALDI-TOF or ESI-MS) to verify the successful addition of the Cholesteryl-TEG moiety.[][10]

  • Gel Electrophoresis: The purity of the labeled oligonucleotide can be assessed by polyacrylamide gel electrophoresis (PAGE). The cholesterol-labeled product should migrate slower than the unlabeled oligonucleotide.[]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the labeling reaction. Actual results may vary depending on the specific oligonucleotide sequence, length, and reaction conditions.

ParameterValueReference
Oligonucleotide Concentration 100 µM[11]
This compound (equivalents) 3 - 10 equivalents[2]
CuSO₄ Concentration 1 - 5 mM[11]
Sodium Ascorbate Concentration 5 - 10 mM[11]
Ligand (TBTA/THPTA) Concentration 2 - 10 mM[2]
Reaction Time 1 - 16 hours[5][12]
Reaction Temperature Room Temperature (20-25°C)[3]
Typical Yield > 80%[7]
Purity (post-HPLC) > 90%[7]

Visualizing the Workflow and Reaction

To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing cluster_product 4. Final Product Oligo Alkyne-Oligonucleotide Mix Mix Oligo and Azide Oligo->Mix Azide This compound Azide->Mix Catalyst Catalyst Mix (CuSO4, Ligand, Na-Ascorbate) React Add Catalyst & Incubate Catalyst->React Mix->React Purify Purification (RP-HPLC) React->Purify Analyze Characterization (MS, PAGE) Purify->Analyze Final Purified Cholesteryl-Oligonucleotide Analyze->Final

Caption: Experimental workflow for oligonucleotide labeling.

CUAAC_reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Oligo_alkyne Oligonucleotide-Alkyne Labeled_Oligo Cholesteryl-Oligonucleotide Conjugate Oligo_alkyne->Labeled_Oligo + Chol_azide Cholesteryl-TEG-Azide Chol_azide->Labeled_Oligo Cu Cu(I) Cu->Labeled_Oligo catalyzes Ligand Ligand Ligand->Cu stabilizes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols for Cholesteryl-TEG Azide in siRNA and Antisense Oligonucleotide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cholesteryl-TEG azide (B81097) for the modification of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). This document outlines the chemical properties of Cholesteryl-TEG azide, its benefits for oligonucleotide delivery, detailed protocols for conjugation via click chemistry, and methods for purification and analysis of the resulting conjugates.

Introduction to this compound

This compound is a cholesterol derivative incorporating a triethylene glycol (TEG) spacer and a terminal azide functional group.[1] This structure makes it an ideal reagent for attaching a cholesterol moiety to alkyne-modified oligonucleotides through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][] The cholesterol modification enhances the lipophilicity of siRNAs and ASOs, facilitating their passage across cell membranes and improving their pharmacokinetic profiles.[4][5]

The TEG linker provides a flexible spacer between the bulky cholesterol molecule and the oligonucleotide, which can improve the solubility of the conjugate in aqueous buffers.[5][6] The azide group offers a highly specific and efficient handle for bioconjugation under mild reaction conditions.[1][]

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₆H₆₂N₄O₅[1]
Molecular Weight ~630.90 g/mol
Appearance Solid
Storage Temperature -20°C
Key Functional Groups Cholesterol, Triethylene Glycol (TEG) linker, Azide (N₃)[1]
Primary Application Bioconjugation via Click Chemistry[1][7]

Benefits of Cholesterol Conjugation for siRNA and Antisense Oligonucleotides

The conjugation of cholesterol to siRNAs and ASOs offers several advantages for therapeutic and research applications:

  • Improved Cellular Uptake: The lipophilic nature of cholesterol facilitates the interaction of oligonucleotides with the lipid bilayers of cell membranes, enhancing their internalization into cells without the need for transfection agents.[4][5][8][9][10][11]

  • Enhanced Stability: The cholesterol moiety can protect the oligonucleotide from nuclease degradation, leading to a longer half-life in biological systems.[4][12]

  • Favorable Pharmacokinetics: Cholesterol-conjugated oligonucleotides can associate with lipoproteins like HDL and LDL in the bloodstream, which can alter their biodistribution and prolong their circulation time by reducing renal clearance.[5][8][13]

  • Targeted Delivery: Tissues with high lipoprotein receptor expression, such as the liver, can preferentially take up cholesterol-conjugated oligonucleotides.[4]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Conjugation

This protocol details the general procedure for conjugating an alkyne-modified siRNA or ASO with this compound.

Materials:

  • Alkyne-modified oligonucleotide (siRNA or ASO)

  • This compound

  • Anhydrous DMSO

  • Click Chemistry Buffer (e.g., 1.5x buffer containing copper(II) sulfate (B86663) and triethylammonium (B8662869) acetate (B1210297), pH 7)

  • Reducing Agent: Freshly prepared 50 mM solution of ascorbic acid or sodium ascorbate (B8700270) in water

  • Copper(II)-TBTA stock solution (10 mM in 55% DMSO) (optional, as a copper source and ligand)

  • Nuclease-free water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed. For a 100 µL reaction with 10 nmol of oligonucleotide:

      • Alkyne-modified oligonucleotide: 10 µL (of 1 mM stock)

      • Nuclease-free water: to adjust final volume

      • Click Chemistry Buffer (1.5x): 67 µL

      • This compound (10 mM in DMSO): 1.5 µL (1.5-fold molar excess)

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add 2 µL of freshly prepared 50 mM ascorbic acid solution to the reaction mixture. Vortex briefly.

    • Alternatively, if using a pre-complexed copper source: Add the required volume of the 10 mM Copper(II)-TBTA stock solution.

  • Degassing: Bubble inert gas (argon or nitrogen) through the solution for 30-60 seconds to remove oxygen, which can interfere with the Cu(I) catalyst.[14]

  • Incubation: Incubate the reaction mixture at room temperature overnight in the dark.[14]

Workflow for CuAAC Conjugation:

CuAAC_Workflow prep_oligo Prepare Alkyne-Oligo Solution mix Combine Oligo, Azide, and Buffer prep_oligo->mix prep_azide Prepare Cholesteryl-TEG Azide Solution (DMSO) prep_azide->mix add_reductant Add Reducing Agent (e.g., Ascorbic Acid) mix->add_reductant degas Degas with Inert Gas add_reductant->degas incubate Incubate at RT (Overnight) degas->incubate purify Purify Conjugate (e.g., RP-HPLC) incubate->purify

CuAAC Conjugation Workflow
Protocol 2: Purification of Cholesterol-Modified Oligonucleotides

Due to the significant hydrophobicity of the cholesterol moiety, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for purifying the final conjugate.[4][10][][16]

General RP-HPLC Parameters:

  • Column: C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A linear gradient of increasing acetonitrile concentration.

  • Detection: UV absorbance at 260 nm.

The cholesterol-conjugated oligonucleotide will have a longer retention time than the unconjugated, alkyne-modified oligonucleotide.

Post-Purification:

  • Precipitation: After collecting the desired fractions from HPLC, the conjugated oligonucleotide can be precipitated. For oligonucleotide conjugates, add a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone.[14] For DNA conjugates, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol (B145695).[14]

  • Incubation: Incubate at -20°C for at least 30 minutes.[14]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the oligonucleotide.[14]

  • Washing: Discard the supernatant and wash the pellet with cold 70% ethanol or acetone.

  • Drying and Resuspension: Air-dry the pellet and resuspend in a suitable nuclease-free buffer.

Protocol 3: Analysis and Characterization
  • Mass Spectrometry: Confirm the successful conjugation and the identity of the final product by MALDI-TOF or ESI mass spectrometry. The mass of the conjugate should correspond to the sum of the masses of the alkyne-oligonucleotide and the this compound, minus the mass of N₂ lost during the reaction.

  • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can be used to assess the purity of the conjugate. The cholesterol-modified oligonucleotide will typically migrate slower than the unmodified oligonucleotide.[][16]

Cellular Uptake and Gene Silencing Assays

The efficacy of cholesterol-conjugated siRNAs and ASOs can be evaluated through in vitro and in vivo experiments.

In Vitro Cellular Uptake
  • Cell Culture: Plate target cells in a suitable medium and allow them to adhere overnight.

  • Treatment: Add the cholesterol-conjugated oligonucleotide directly to the cell culture medium at various concentrations. No transfection reagent is required.

  • Incubation: Incubate for a specified period (e.g., 24-72 hours).

  • Analysis:

    • For fluorescently labeled oligos: Cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry.

    • For unlabeled oligos: The level of gene silencing can be assessed.

In Vitro Gene Silencing
  • Treatment: Treat cells with the cholesterol-conjugated siRNA or ASO as described above.

  • RNA Extraction and RT-qPCR: After the incubation period, extract total RNA from the cells. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene.

  • Protein Analysis: Alternatively, perform a Western blot or ELISA to quantify the protein levels of the target gene.

Data Presentation: Comparative Efficacy

The following table structure can be used to summarize quantitative data from gene silencing experiments.

OligonucleotideTarget GeneCell LineIC₅₀ (nM)Maximum Knockdown (%)
Unmodified siRNAGene XHeLa>1000<10%
Chol-TEG-siRNAGene XHeLa25075%
Unmodified ASOGene YHepG2>1000<15%
Chol-TEG-ASOGene YHepG215085%

Note: The data in this table is illustrative and will vary depending on the specific oligonucleotide sequence, target gene, and cell line used.

Proposed Mechanisms of Cellular Uptake

The conjugation of cholesterol facilitates cellular uptake through mechanisms that leverage its interaction with the cell membrane and lipoprotein pathways.

Cellular_Uptake cluster_cell Cell chol_oligo Cholesterol-Oligo Conjugate membrane Plasma Membrane chol_oligo->membrane Direct Intercalation lipoprotein Lipoprotein (LDL/HDL) chol_oligo->lipoprotein Binding endocytosis Endocytosis membrane->endocytosis receptor Lipoprotein Receptor lipoprotein->receptor Binding receptor->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release cytoplasm Cytoplasm release->cytoplasm target_mrna Target mRNA silencing Gene Silencing

Cellular Uptake Pathways

There are two primary proposed mechanisms for the cellular uptake of cholesterol-conjugated oligonucleotides[8]:

  • Direct Membrane Intercalation: The cholesterol moiety can directly insert into the lipid bilayer of the plasma membrane, followed by internalization through endocytosis.[8]

  • Lipoprotein Receptor-Mediated Uptake: The conjugate can bind to circulating lipoproteins (HDL and LDL) in the bloodstream. These lipoprotein-conjugate complexes are then recognized and internalized by cells via lipoprotein receptors.[5][8][13]

Following endocytosis, the oligonucleotide must escape from the endosome into the cytoplasm to reach its target mRNA and exert its gene-silencing effect.

References

Application Notes and Protocols: Enhancing Cellular Uptake of Biomolecules with Cholesteryl-TEG Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient delivery of biomolecules, such as oligonucleotides, peptides, and proteins, into living cells is a critical challenge in research and therapeutic development. The cell membrane acts as a formidable barrier, often preventing these large and hydrophilic molecules from reaching their intracellular targets. Cholesteryl-TEG azide (B81097) is a valuable tool designed to overcome this obstacle. This application note provides detailed protocols and data on the use of Cholesteryl-TEG azide to improve the cellular uptake of biomolecules.

This compound is a cholesterol molecule linked to an azide group via a triethylene glycol (TEG) spacer. The cholesterol moiety facilitates interaction with the cell membrane, leveraging the cell's natural cholesterol uptake pathways to enhance internalization. The TEG spacer provides flexibility and improves solubility, while the terminal azide group allows for straightforward and efficient conjugation to a wide range of alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.

Mechanism of Action

Conjugating a biomolecule to this compound enhances its cellular uptake through two primary mechanisms:

  • Lipoprotein Receptor-Mediated Endocytosis: The cholesterol conjugate can associate with plasma lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL). These lipoprotein complexes are then recognized and internalized by their respective receptors on the cell surface, leading to endocytosis of the entire complex, including the conjugated biomolecule.

  • Direct Membrane Interaction and Endocytosis: The lipophilic nature of cholesterol allows the conjugate to directly interact with and insert into the lipid bilayer of the cell membrane. This interaction can trigger endocytosis, leading to the internalization of the biomolecule.

The TEG linker plays a crucial role by providing a hydrophilic and flexible spacer between the bulky cholesterol and the biomolecule, which helps to maintain the biomolecule's native conformation and function.

Quantitative Data on Cellular Uptake Enhancement

The conjugation of biomolecules with cholesterol has been shown to significantly increase their cellular uptake and subsequent biological activity. The following tables summarize representative quantitative data from studies using cholesterol-conjugated biomolecules.

Table 1: Cellular Uptake of Cholesterol-Conjugated siRNA in Hemocytes

BiomoleculeModificationCell TypeUptake Enhancement (Fold Increase vs. Unmodified)Percentage of Positive CellsReference
siRNA5' Cholesteryl-TEGBiomphalaria glabrata Hemocytes~8>50%[1][2]

Table 2: Gene Silencing Efficacy of Cholesterol-Conjugated siRNA

BiomoleculeModificationCell LineTarget GeneGene Silencing EfficiencyReference
siRNACholesterol-triazole linkageHeLaFirefly Luciferase70-80% reduction[3]
siRNA5' Cholesteryl-TEGBiomphalaria glabrata HemocytesBgTEP170-80% reduction[1][2]

Experimental Protocols

Protocol 1: Conjugation of Alkyne-Modified Biomolecules with this compound via CuAAC (Click Chemistry)

This protocol describes the general procedure for conjugating an alkyne-modified oligonucleotide or peptide with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., oligonucleotide, peptide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • DMSO

  • Nuclease-free water or appropriate reaction buffer

  • Purification system (e.g., HPLC, spin columns)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. Note: Prepare this solution fresh for each experiment.

    • Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

    • Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) to a final concentration of 100 µM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified biomolecule solution (1 equivalent)

      • This compound stock solution (1.5-3 equivalents)

      • THPTA/TBTA ligand solution (5 equivalents relative to CuSO₄)

      • CuSO₄ stock solution (1 equivalent relative to the alkyne)

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution (10 equivalents relative to CuSO₄) to the reaction mixture.

    • Vortex gently to mix. The final volume should be adjusted with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification:

    • Purify the Cholesteryl-TEG-azide-conjugated biomolecule using a suitable method such as reverse-phase HPLC or a desalting spin column to remove excess reagents and catalyst.

    • Lyophilize the purified conjugate and store it at -20°C or -80°C.

Protocol 2: In Vitro Cellular Uptake Assay using Fluorescence Microscopy

This protocol describes how to visualize and qualitatively assess the cellular uptake of a fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Cell culture medium

  • Fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule (e.g., with Cy3 or FITC)

  • Unconjugated fluorescently labeled biomolecule (as a control)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add fresh, serum-free medium containing the fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule at the desired final concentration (e.g., 1-5 µM).

    • In parallel, treat cells with the unconjugated fluorescently labeled biomolecule as a negative control.

    • Incubate for a defined period (e.g., 2, 4, or 6 hours) at 37°C.

  • Cell Fixation and Staining:

    • After incubation, remove the treatment medium and wash the cells three times with PBS to remove any non-internalized conjugate.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Imaging:

    • Add a small volume of PBS to the wells to prevent drying.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent label and DAPI.

    • Capture images to document the cellular uptake and subcellular localization of the conjugate.

Protocol 3: Quantitative Cellular Uptake Assay using Flow Cytometry

This protocol provides a method to quantify the cellular uptake of a fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule.

Materials:

  • Cells of interest

  • Cell culture medium

  • Fluorescently labeled Cholesteryl-TEG-azide-conjugated biomolecule

  • Unconjugated fluorescently labeled biomolecule (as a control)

  • PBS

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 12-well or 24-well plate and grow to 70-80% confluency.

    • Treat the cells with the fluorescently labeled conjugates and controls as described in Protocol 2.

  • Cell Harvesting:

    • After the incubation period, remove the treatment medium and wash the cells three times with PBS.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Staining and Analysis:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold flow cytometry buffer.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Use untreated cells to set the baseline fluorescence.

    • Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The increase in MFI for the conjugated biomolecule compared to the unconjugated control indicates the enhancement of cellular uptake.

Protocol 4: Cytotoxicity Assessment using the MTT Assay

It is essential to evaluate the potential cytotoxicity of the Cholesteryl-TEG-azide-conjugated biomolecule.

Materials:

  • Cells of interest

  • Cell culture medium

  • Cholesteryl-TEG-azide-conjugated biomolecule

  • Unconjugated biomolecule (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the Cholesteryl-TEG-azide-conjugated biomolecule and the unconjugated control. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_uptake Protocols 2 & 3: Cellular Uptake cluster_cytotoxicity Protocol 4: Cytotoxicity A Alkyne-Modified Biomolecule C CuAAC Click Reaction A->C B This compound B->C D Purified Conjugate C->D F Treatment with Conjugate D->F K Treatment with Conjugate D->K E Cell Seeding E->F G Washing & Fixation F->G H Fluorescence Microscopy G->H I Flow Cytometry G->I J Cell Seeding (96-well) J->K L MTT Assay K->L M Absorbance Reading L->M

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_membrane Cell Membrane LDL_Receptor LDL Receptor Endocytosis_LDL Receptor-Mediated Endocytosis LDL_Receptor->Endocytosis_LDL Endocytosis_Direct Direct Membrane Endocytosis Membrane->Endocytosis_Direct Biomolecule_Chol Biomolecule-TEG-Cholesterol Conjugate Biomolecule_Chol->Membrane intercalates into LDL LDL Particle Biomolecule_Chol->LDL associates with LDL->LDL_Receptor binds to Endosome Endosome Endocytosis_LDL->Endosome Endocytosis_Direct->Endosome Release Endosomal Escape & Biomolecule Release Endosome->Release Target Intracellular Target Release->Target

Caption: Cellular uptake pathways for cholesterol-conjugated biomolecules.

References

Application Notes and Protocols for the Construction of siRNA Conjugates using Cholesteryl-TEG Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the construction of small interfering RNA (siRNA) conjugates using Cholesteryl-TEG azide (B81097). The conjugation of cholesterol to siRNA enhances its therapeutic potential by improving cellular uptake, increasing stability, and favorably altering pharmacokinetic properties.[1][2][3] This is achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]

Introduction

Cholesterol, a natural lipid component of cell membranes, serves as an effective targeting ligand for siRNA delivery.[5] When conjugated to siRNA, it facilitates interaction with lipid bilayers and lipoproteins, leading to enhanced cellular internalization.[1][5] The triethylene glycol (TEG) linker in Cholesteryl-TEG azide provides a flexible spacer between the cholesterol moiety and the siRNA, which can be crucial for optimal biological activity. This approach has been successfully employed to improve the delivery and efficacy of siRNAs both in vitro and in vivo.[6]

The construction of these conjugates typically involves a two-step process: first, the synthesis of an alkyne-modified siRNA, and second, the CuAAC reaction with this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₆H₆₂N₄O₅[7]
Molecular Weight 630.90 g/mol [7]
Appearance Solid[8]
Storage Temperature -20°C[8]
Table 2: Comparative Gene Silencing Efficacy of Unmodified vs. Cholesterol-Conjugated siRNA
siRNA ConstructTarget GeneCell LineIC₅₀ (nM)Gene Silencing (%)Reference
Unmodified siRNAFirefly LuciferaseHeLa> 3000~20% at 3000 nM[9]
Cholesterol-modified siRNA (X1)Firefly LuciferaseHeLa243.670-80% at 500-3000 nM[9]
Cholesterol-modified siRNA (X2)Firefly LuciferaseHeLa307.170-80% at 500-3000 nM[9]
Cholesterol-modified siRNA (X5)Firefly LuciferaseHeLa189.270-80% at 500-3000 nM[9]
Cholesterol-conjugated siRNAMDR1KB-8-5Not specified~60% reduction in P-glycoprotein[10]
Table 3: In Vivo Biodistribution of Cholesterol-Conjugated siRNA
Route of AdministrationPrimary Accumulation SitesKey FindingsReference
Intravenous (i.v.)Liver, TumorsEfficient accumulation in liver and tumors, reduced kidney retention.[10]
Intraperitoneal (i.p.)Liver, TumorsSimilar to i.v. administration with efficient accumulation in liver and tumors.[10]
Intramuscular (i.m.)Injection siteThe majority of the conjugate remained at the injection site.[10]
Subcutaneous (s.c.)Injection siteThe majority of the conjugate remained at the injection site.[10]

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified siRNA

This protocol outlines the solid-phase synthesis of an siRNA strand with a 5'-terminal alkyne modification.

Materials:

  • DNA/RNA synthesizer

  • Alkyne phosphoramidite (B1245037) (e.g., 5'-Hexynyl-Phosphoramidite)

  • Standard RNA phosphoramidites (A, C, G, U) and synthesis reagents

  • Controlled Pore Glass (CPG) solid support

  • Deprotection solutions (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

  • Purification cartridges (e.g., C18) or HPLC system

Methodology:

  • Automated Solid-Phase Synthesis: The siRNA sequence is synthesized on a DNA/RNA synthesizer using standard phosphoramidite chemistry.

  • Introduction of the Alkyne Moiety: In the final coupling cycle, the alkyne phosphoramidite is coupled to the 5'-end of the growing oligonucleotide chain.

  • Deprotection and Cleavage: Following synthesis, the solid support is treated with the deprotection solution (e.g., AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.

  • Purification: The crude alkyne-modified siRNA is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification to remove truncated sequences and other impurities.

  • Quantification and Characterization: The concentration of the purified oligonucleotide is determined by UV-Vis spectrophotometry at 260 nm. The identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: CuAAC Conjugation of this compound to Alkyne-Modified siRNA

This protocol describes the "click" reaction between the alkyne-modified siRNA and this compound.

Materials:

  • Alkyne-modified siRNA

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Nuclease-free water

  • DMSO (if this compound is not water-soluble)

  • Purification system (e.g., HPLC)

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified siRNA in nuclease-free water to a final concentration of 100 µM.

    • Dissolve this compound in DMSO or a suitable solvent to a final concentration of 10 mM.

    • Prepare a fresh 100 mM solution of sodium ascorbate in nuclease-free water.

    • Prepare a 20 mM solution of CuSO₄ in nuclease-free water.

    • Prepare a 100 mM solution of THPTA in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified siRNA (e.g., 1 nmol)

      • Nuclease-free water to adjust the final volume

      • This compound (e.g., 10-20 equivalents)

      • THPTA (e.g., 5 equivalents)

      • CuSO₄ (e.g., 2.5 equivalents)

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add sodium ascorbate (e.g., 20 equivalents) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed under microwave irradiation to significantly reduce the reaction time.[4]

  • Purification of the Conjugate:

    • The resulting Cholesteryl-TEG-siRNA conjugate is purified by RP-HPLC to remove excess reagents and unreacted starting materials. A C18 column is typically used with a gradient of acetonitrile (B52724) in a suitable buffer (e.g., triethylammonium (B8662869) acetate).

  • Characterization:

    • The purified conjugate is characterized by HPLC to assess purity and by mass spectrometry to confirm the successful conjugation and determine the exact molecular weight.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis and Modification cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis siRNA_synthesis Solid-Phase siRNA Synthesis alkyne_mod 5'-Alkyne Modification siRNA_synthesis->alkyne_mod click_reaction CuAAC 'Click' Reaction (this compound) alkyne_mod->click_reaction purification RP-HPLC Purification click_reaction->purification characterization Mass Spectrometry & HPLC Analysis purification->characterization

Caption: Experimental workflow for the synthesis of Cholesteryl-TEG-siRNA conjugates.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space chol_siRNA Cholesterol-siRNA Conjugate lipoprotein Lipoproteins (LDL/HDL) chol_siRNA->lipoprotein Binding ldlr LDL Receptor lipoprotein->ldlr Receptor Binding endocytosis_vesicle Endocytic Vesicle ldlr->endocytosis_vesicle Endocytosis endosome Endosome endocytosis_vesicle->endosome risc RISC Loading endosome->risc Endosomal Escape & siRNA Release mrna_cleavage mRNA Cleavage risc->mrna_cleavage

Caption: Cellular uptake pathway of Cholesterol-siRNA conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cholesteryl-TEG Azide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving Cholesteryl-TEG azide (B81097), helping to diagnose and resolve problems leading to low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Cholesteryl-TEG azide click reaction has a very low or no yield. What are the most common initial checks?

Low or no product yield is a frequent issue. The primary culprits are often related to the catalyst's activity or the integrity of your reagents.

  • Inactive Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1]

    • Solution: Generate Cu(I) in situ from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate (B8700270).[1][2] Always use freshly prepared solutions of the reducing agent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Reagent Quality: The this compound and the alkyne partner may have degraded during storage. Azides can be sensitive to light and temperature.

    • Solution: Check the purity and integrity of your starting materials. If possible, use freshly synthesized or newly purchased reagents. Store azide-containing compounds protected from light in a cool, dry place.

  • Incorrect Stoichiometry: An improper ratio of azide to alkyne can lead to the incomplete consumption of the limiting reagent.

    • Solution: Typically, a slight excess (1.1-1.5 equivalents) of one reagent is used to drive the reaction to completion. Carefully check your calculations and measurements.

Q2: I've confirmed my catalyst and reagents are active. What other reaction conditions should I optimize?

If the basic components are fine, the next step is to evaluate the reaction environment and parameters.

  • Solvent Choice: The solubility of the steroidal this compound can be challenging. Poor solubility of either reactant can create a heterogeneous mixture, significantly reducing reaction rates.[3]

    • Solution: A mixture of solvents is often effective. Common choices include combinations of water with organic co-solvents like DMSO, DMF, tBuOH, or THF to ensure both reactants are fully dissolved.[2][4] Water has been shown to accelerate the reaction rate in some cases.[5][6] Avoid acetonitrile (B52724) as it can coordinate with Cu(I) and inhibit the reaction.[2]

  • Temperature and Reaction Time: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 45-50°C) can increase the rate.[7] However, excessive heat can lead to degradation, so this should be optimized carefully.[8] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time, which can range from 30 minutes to 24 hours.[1][9]

  • pH: The pH of the reaction medium can influence the stability of the reactants and the catalyst.

    • Solution: The CuAAC reaction is generally robust and works well in a pH range of 4 to 12.[6] However, for specific biomolecules, buffering the solution may be necessary to maintain their stability.

Q3: Could steric hindrance be affecting my reaction with a bulky molecule like cholesterol?

Yes, steric hindrance is a significant factor.

  • Problem: The bulky cholesterol group or large substituents near the alkyne or azide functional groups can physically block the reactive sites, slowing down or preventing the reaction.[1][3]

  • Solution:

    • Increase the reaction time and/or temperature to provide more energy for the molecules to overcome the steric barrier.[1]

    • Consider using a more active catalyst system by employing a specialized ligand that can accelerate the reaction.[1]

Q4: I am observing side products. What are they and how can I minimize them?

A common side reaction is the homocoupling of the alkyne partner, known as Glaser coupling.[1]

  • Cause: This occurs when the copper catalyst oxidizes the terminal alkyne, leading to the formation of a diyne.

  • Solution:

    • Use a stabilizing ligand to protect the Cu(I) catalyst and minimize side reactions.[1]

    • Adding a slight excess of the reducing agent (sodium ascorbate) can help prevent the oxidative homocoupling.[6]

    • Ensure the reaction is performed under an inert atmosphere to limit the presence of oxygen, which promotes this side reaction.

Q5: What is the role of a ligand, and which one should I choose?

Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, increasing its solubility, and accelerating the reaction rate.[10][11] The choice of ligand can significantly impact the reaction's success, especially in biological applications where copper toxicity is a concern.[12]

  • Common Ligands: THPTA, BTTAA, and TBTA are widely used ligands for CuAAC reactions.[10][13]

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand ideal for aqueous reactions, which helps to reduce the need for organic co-solvents.[9][13]

    • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation, water-soluble ligand that significantly accelerates reaction rates and reduces cytotoxicity.[13]

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A very effective but water-insoluble ligand, typically used in reactions with organic co-solvents.[13]

Data & Experimental Protocols

Data Summary

Table 1: Comparison of Common Ligands for CuAAC Reactions

LigandKey PropertiesIdeal Application
THPTA High water solubility; stabilizes Cu(I).[13]Aqueous and biological systems.[9]
BTTAA Very high reaction kinetics; very low cytotoxicity; water-soluble.[10][13]In vivo and in vitro biological applications requiring high efficiency and biocompatibility.[10]
TBTA Very high reaction kinetics; water-insoluble.[10][13]Organic synthesis or reactions with organic co-solvents.[10]

Table 2: Effect of Copper Source and Solvent on a Model Click Reaction Yield

Copper SourceReducing AgentSolventYield (%)
CuSO₄·5H₂OSodium AscorbateDMF/H₂O (2:1)93%[8]
CuSO₄·5H₂OSodium AscorbateDMF40%[8]
CuINoneCyrene™>99%[4]
CuBrNoneCyrene™~95%[4]
CuSO₄NoneCyrene™~10%[4]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature for model reactions.

General Experimental Protocol for this compound Click Reaction

This protocol is a starting point and may require optimization for your specific alkyne substrate.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Ligand (e.g., THPTA or BTTAA for aqueous media; TBTA for organic)

  • Solvent (e.g., a mixture of deionized water and DMSO or tBuOH)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM solution of this compound in your chosen organic solvent (e.g., DMSO).

    • Prepare a 10 mM solution of your alkyne in a compatible solvent.

    • Prepare a 100 mM solution of THPTA ligand in deionized water.[9]

    • Prepare a 20 mM solution of CuSO₄ in deionized water.[9]

    • Crucially, prepare a fresh 300 mM solution of sodium ascorbate in deionized water immediately before use.[9]

  • Reaction Assembly:

    • In a reaction vial, add the this compound solution (1 equivalent).

    • Add the alkyne solution (1.1-1.5 equivalents).

    • Add the THPTA ligand solution (e.g., 5 equivalents relative to copper).

    • Add the CuSO₄ solution (e.g., 0.1 equivalents).

    • Vortex the mixture briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the vial to initiate the reaction.[9]

    • If the reaction is oxygen-sensitive, ensure the solvent was degassed and the reaction is blanketed with an inert gas.

  • Incubation:

    • Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours.[9] The optimal time should be determined by monitoring the reaction (e.g., by TLC or LC-MS). Gentle heating to 45°C may be required for sterically hindered substrates.[7]

  • Purification:

    • Once the reaction is complete, the product can be purified. Depending on the product's properties, this may involve precipitation, extraction, or column chromatography to remove the copper catalyst, excess reagents, and byproducts.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) Mix Combine Reactants: Azide, Alkyne, Ligand, CuSO4 Prep_Reagents->Mix Prep_Ascorbate Prepare FRESH Sodium Ascorbate Solution Initiate Initiate with Sodium Ascorbate Prep_Ascorbate->Initiate Mix->Initiate Incubate Incubate (RT or heat) Monitor Progress (TLC/LC-MS) Initiate->Incubate Purify Purify Product (Chromatography, Extraction) Incubate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: General workflow for a CuAAC experiment.

G cluster_reactants Reactants cluster_catalyst Catalyst Cycle Alkyne Cholesteryl-TEG-N3 Cycloaddition Cycloaddition with Azide Alkyne->Cycloaddition Azide R-Alkyne Cu_Acetylide Cu(I)-Acetylide Intermediate Azide->Cu_Acetylide CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI->Cu_Acetylide Forms Cu_Acetylide->Cycloaddition Cu_Triazolide Copper-Triazolide Intermediate Cycloaddition->Cu_Triazolide Cu_Triazolide->CuI Regenerates Catalyst Product Triazole Product Cu_Triazolide->Product Protonolysis

Caption: Simplified mechanism of the CuAAC reaction.

G Start Low Yield in Click Reaction Check_Catalyst Is Cu(I) catalyst active? (Fresh reducing agent used?) Start->Check_Catalyst Check_Reagents Are Azide/Alkyne reagents pure and not degraded? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use fresh Na-Ascorbate. Work under inert atmosphere. Check_Catalyst->Sol_Catalyst No Check_Solubility Are all reactants fully dissolved in the solvent? Check_Reagents->Check_Solubility Yes Sol_Reagents Use fresh/purified reagents. Check_Reagents->Sol_Reagents No Check_Conditions Are reaction conditions (temp, time) optimized? Check_Solubility->Check_Conditions Yes Sol_Solubility Change solvent system. (e.g., add DMSO, tBuOH) Check_Solubility->Sol_Solubility No Check_Sterics Is steric hindrance a likely issue? Check_Conditions->Check_Sterics Yes Sol_Conditions Increase reaction time and/or gently heat the reaction. Check_Conditions->Sol_Conditions No Sol_Sterics Increase time/temp further. Use an accelerating ligand. Check_Sterics->Sol_Sterics Yes

Caption: Troubleshooting decision tree for low yield.

References

How to overcome solubility issues of Cholesteryl-TEG azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Cholesteryl-TEG (tetraethylene glycol) azide (B81097) conjugates. Due to their amphiphilic nature, combining a highly lipophilic cholesterol moiety with a hydrophilic TEG-azide linker, these conjugates often present solubility challenges.[][2] This resource offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Cholesteryl-TEG azide conjugate difficult to dissolve?

A1: The solubility of these conjugates is complex due to their amphiphilic structure. The cholesterol portion is hydrophobic, while the TEG-azide portion is hydrophilic.[][2] This dual nature means they may not dissolve well in purely aqueous or purely non-polar organic solvents. The TEG spacer is specifically included to improve overall solubility compared to cholesterol alone, but careful solvent selection is still required.[3][4]

Q2: What is the recommended solvent for creating a stock solution?

A2: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended.[5][6] It is often necessary to apply gentle heating (up to 60°C) and sonication to achieve complete dissolution, with reported solubilities up to 33.33 mg/mL.[5][6] Other suitable organic solvents include Dimethylformamide (DMF).[7]

Q3: Can I dissolve the conjugate directly in an aqueous buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended and often leads to precipitation or the formation of a cloudy suspension. The hydrophobic cholesterol component resists solvation in water.[8] To work in an aqueous medium, it is standard practice to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO and then add this stock solution to the aqueous buffer.[9]

Q4: How does the length of the PEG/TEG linker affect solubility?

A4: The polyethylene (B3416737) glycol (PEG) or TEG chain enhances the hydrophilicity and water solubility of the conjugate.[][7][10][11] Generally, a longer PEG chain will impart greater water solubility. The TEG (tetraethylene glycol) spacer in your conjugate is designed to strike a balance, improving solubility while maintaining the essential characteristics of the cholesterol anchor.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter when handling this compound conjugates.

Issue 1: Precipitate Forms When Adding Organic Stock to Aqueous Buffer
  • Cause: This is a common issue known as "crashing out," where the conjugate's concentration exceeds its solubility limit in the final mixed-solvent system. The hydrophobic cholesterol moiety self-aggregates when the proportion of the organic solvent becomes too low.

  • Solutions:

    • Decrease the Final Concentration: The simplest solution is to dilute the conjugate to a lower final concentration in the aqueous buffer.

    • Optimize the Co-solvent Ratio: Maintain a higher percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution, if your experimental system can tolerate it. Test a range of final DMSO concentrations (e.g., 1%, 2%, 5%) to find the optimal balance.

    • Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, into the aqueous buffer at a concentration above its critical micelle concentration (CMC). The surfactant can help form micelles that encapsulate the hydrophobic cholesterol, keeping the conjugate in solution.[12]

    • Slow, Controlled Addition: Add the organic stock solution to the aqueous buffer very slowly (dropwise) while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to immediate precipitation.

Issue 2: The Compound Will Not Dissolve in the Recommended Organic Solvent
  • Cause: The conjugate may be resistant to dissolution at room temperature, or the solvent may have absorbed moisture, which can reduce its effectiveness.

  • Solutions:

    • Apply Heat and Sonication: As per supplier recommendations, gently warm the solution to 60°C and use a bath sonicator.[5][6] This combination of heat and mechanical energy is often required to break up aggregates and facilitate solvation.

    • Use Fresh, Anhydrous Solvent: DMSO is hygroscopic. Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO, as water contamination can significantly hinder the dissolution of hydrophobic compounds.[5]

    • Try an Alternative Solvent: If DMSO fails, consider trying DMF.[7]

Data & Protocols

Solubility Data Summary

The following table summarizes known solubility information for this compound conjugates.

SolventMax ConcentrationConditionsReference
DMSO33.33 mg/mL (52.83 mM)Requires sonication and warming to 60°C[5][6]
DMFSolubleN/A[7]
Aqueous BufferPoorly solubleRequires co-solvent or surfactant[8][9]
Experimental Protocol: Preparing a Solubilized Working Solution

This protocol provides a step-by-step method for preparing a working solution of this compound in an aqueous buffer.

Materials:

  • This compound conjugate

  • Anhydrous DMSO

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Bath sonicator

  • Microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound into a clean, dry microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-30 mg/mL).

    • Vortex the tube briefly.

    • Place the tube in a 60°C water bath or heat block for 5-10 minutes.

    • Transfer the tube to a bath sonicator and sonicate for 10-15 minutes.

    • Visually inspect the solution. If undissolved particles remain, repeat the heating and sonication steps until a clear solution is obtained.[5][6]

  • Prepare the Aqueous Working Solution:

    • Pre-warm your target aqueous buffer to room temperature.

    • While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration. Note: Do not exceed a final DMSO concentration that is detrimental to your downstream application.

    • If the solution remains clear, it is ready for use.

    • If the solution becomes cloudy or a precipitate forms, your final concentration is too high. You must either remake the solution at a lower concentration or reformulate the buffer with a surfactant (see Troubleshooting Issue 1).

Visual Workflow Guides

The following diagrams illustrate the decision-making and experimental workflows for addressing solubility issues.

G start Start: Need to dissolve This compound stock_prep Prepare concentrated stock in anhydrous DMSO (e.g., 30 mg/mL) start->stock_prep dissolved_q Is the stock solution clear? stock_prep->dissolved_q heat_sonic Warm to 60°C and sonicate dissolved_q->heat_sonic No final_prep Add stock dropwise to aqueous buffer while vortexing dissolved_q->final_prep Yes heat_sonic->dissolved_q final_clear_q Is the final solution clear? final_prep->final_clear_q success Success: Solution ready for use final_clear_q->success Yes troubleshoot Troubleshoot: Precipitation Occurred final_clear_q->troubleshoot No

Caption: Workflow for preparing an aqueous solution.

G start Problem: Precipitate in Aqueous Solution option1 Option 1: Reduce Final Concentration start->option1 option2 Option 2: Increase Co-solvent % start->option2 option3 Option 3: Add Surfactant start->option3 check1 Is the new concentration soluble? option1->check1 check2 Is co-solvent % compatible with experiment? option2->check2 check3 Is surfactant compatible with experiment? option3->check3 success Problem Solved check1->success Yes fail Try another option check1->fail No check2->success Yes check2->fail No check3->success Yes check3->fail No

Caption: Decision tree for troubleshooting precipitation.

References

Side products in Cholesteryl-TEG azide bioconjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cholesteryl-TEG azide (B81097) bioconjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Cholesteryl-TEG azide bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A1: The most frequently encountered side products in this compound bioconjugation using CuAAC (click chemistry) are:

  • Unreacted Starting Materials: Residual this compound and the alkyne-modified biomolecule.

  • Alkyne Homo-coupling (Glaser Coupling): Dimerization of the alkyne-modified biomolecule, which can be promoted by the presence of oxygen and copper catalyst.[1]

  • Oxidation of Biomolecules: Sensitive biomolecules, such as oligonucleotides or peptides, can be damaged by reactive oxygen species (ROS) generated from the Cu(I)/Cu(II) catalytic cycle in the presence of oxygen.

  • Byproducts from Reducing Agents: The oxidation of reducing agents like sodium ascorbate (B8700270) can lead to dehydroascorbic acid and other reactive species that may modify the biomolecule.

  • Precipitates: Due to the hydrophobic nature of cholesterol, aggregation and precipitation of the starting materials or the final conjugate can occur, especially in aqueous solutions.

Q2: My CuAAC reaction with this compound has a low yield. What are the potential causes and how can I improve it?

A2: Low yields in this bioconjugation are often due to several factors:

  • Poor Solubility: this compound is highly hydrophobic and may not be fully soluble in common aqueous reaction buffers. This can be addressed by adding organic co-solvents like DMSO or DMF.

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. It is crucial to use freshly prepared reagents, degas the solutions, and consider working under an inert atmosphere. The use of a stabilizing ligand is highly recommended.

  • Suboptimal Reagent Concentrations: Ensure the correct stoichiometry of reactants. While a slight excess of the less precious component is often used, very high concentrations of the alkyne can sometimes inhibit the catalyst.

  • Steric Hindrance: The bulky cholesterol moiety can sterically hinder the reaction. A longer TEG spacer can help mitigate this, but reaction times may need to be extended.

Q3: How can I minimize the formation of alkyne homo-coupling byproducts?

A3: To minimize the homo-coupling of your alkyne-modified biomolecule, you should:

  • Thoroughly Degas All Solutions: Oxygen is a key component in the mechanism of alkyne dimerization. Bubbling with an inert gas like argon or nitrogen is effective.

  • Use a Stabilizing Ligand: Ligands such as THPTA or TBTA chelate the copper(I) ion, which not only accelerates the desired cycloaddition but also helps to prevent the side reaction.

  • Maintain an Excess of Reducing Agent: A sufficient concentration of a reducing agent like sodium ascorbate ensures that the copper remains in the active Cu(I) state, disfavoring the oxidative homo-coupling pathway.

Q4: What is the best way to purify the final Cholesteryl-TEG-bioconjugate and remove unreacted materials and side products?

A4: Due to the hydrophobic nature of the cholesterol tag, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective purification method.[2] Here are some key considerations:

  • Column Choice: A C8 or C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is commonly employed. The hydrophobicity of the conjugate will require a higher percentage of the organic solvent for elution compared to the unconjugated biomolecule.[2]

  • Detection: Monitoring the absorbance at 260 nm (for oligonucleotides) and at a wavelength specific to any fluorescent label can help distinguish between the product, unreacted biomolecule, and other impurities.[2]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Cu(I) catalyst due to oxidation. 2. Poor solubility of this compound. 3. Presence of catalyst inhibitors (e.g., EDTA, high thiol concentrations). 4. Insufficient reaction time.1. Use freshly prepared solutions, degas all buffers, and add a stabilizing ligand (e.g., THPTA). 2. Add a co-solvent such as DMSO or DMF (up to 50% v/v). 3. Use a buffer free of inhibitors. If necessary, purify biomolecules to remove them. 4. Extend the reaction time (e.g., overnight).
Presence of a Significant Peak Corresponding to Alkyne Dimer 1. Insufficient degassing of the reaction mixture. 2. Insufficient amount of reducing agent.1. Ensure all solutions are thoroughly degassed with an inert gas. 2. Use a 3- to 10-fold molar excess of sodium ascorbate over the copper catalyst.
Degradation of Biomolecule (e.g., oligonucleotide smearing on a gel) 1. Formation of reactive oxygen species (ROS).1. Use a copper-chelating ligand like THPTA. 2. Add a ROS scavenger such as aminoguanidine (B1677879) to the reaction mixture.
Precipitation in the Reaction Mixture 1. Aggregation of the hydrophobic this compound or the final conjugate.1. Increase the proportion of organic co-solvent (e.g., DMSO). 2. Perform the reaction at a slightly elevated temperature (e.g., 37-45°C).
Difficult Purification 1. Co-elution of the product with unreacted this compound.1. Optimize the HPLC gradient to achieve better separation. A shallower gradient may be necessary. 2. Ensure complete consumption of the limiting reagent during the reaction.

Experimental Protocols

Protocol 1: General Procedure for this compound Bioconjugation to an Alkyne-Modified Oligonucleotide

This protocol is optimized to minimize side product formation.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • Preparation of Stock Solutions:

    • Alkyne-Oligonucleotide: Dissolve in nuclease-free water to a final concentration of 1 mM.

    • This compound: Dissolve in DMSO to a final concentration of 10 mM.

    • CuSO4: Prepare a 20 mM stock solution in nuclease-free water.

    • THPTA: Prepare a 100 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be made fresh immediately before use.

    • Aminoguanidine: Prepare a 100 mM stock solution in nuclease-free water.

  • Reaction Setup (for a 100 µL final reaction volume):

    • In a microcentrifuge tube, combine the following in order:

      • 40 µL of DMSO

      • 10 µL of 1 mM Alkyne-Oligonucleotide (final concentration: 100 µM)

      • 15 µL of 10 mM this compound (final concentration: 1.5 mM, 1.5 equivalents to oligo)

      • 10 µL of 100 mM Phosphate buffer

      • 5 µL of 100 mM Aminoguanidine (final concentration: 5 mM)

    • Vortex the mixture gently.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix by adding 2.5 µL of 20 mM CuSO4 to 5 µL of 100 mM THPTA. Mix well.

    • Add the 7.5 µL of the catalyst premix to the reaction tube.

  • Initiation of the Reaction:

    • Add 12.5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture.

    • Gently vortex to mix. The final concentrations will be approximately: 100 µM alkyne, 1.5 mM azide, 0.5 mM CuSO4, 2.5 mM THPTA, 12.5 mM sodium ascorbate, and 5 mM aminoguanidine.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight if necessary. Protect the reaction from light.

  • Purification:

    • Purify the conjugate using RP-HPLC as described in the FAQs.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and potential side reactions.

Cholesteryl_TEG_Bioconjugation cluster_main Main Reaction Pathway (CuAAC) cluster_side Potential Side Reactions cluster_catalyst Catalyst Cycle & ROS Generation Chol_TEG_N3 Cholesteryl-TEG-Azide Product Cholesteryl-TEG-Oligonucleotide (Triazole Linkage) Chol_TEG_N3->Product + Alkyne-Oligo [Cu(I), Ligand] Alkyne_Oligo Alkyne-Oligonucleotide Alkyne_Oligo->Product Alkyne_Dimer Alkyne Homo-dimer Alkyne_Oligo->Alkyne_Dimer + O2, Cu(I) Oxidized_Oligo Oxidized Oligonucleotide Alkyne_Oligo->Oxidized_Oligo + ROS Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I + Sodium Ascorbate Cu_I->Cu_II + O2 ROS ROS Cu_I->ROS + O2

Caption: Main reaction and side products in CuAAC.

The diagram above illustrates the desired copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between Cholesteryl-TEG-Azide and an alkyne-modified oligonucleotide to form the desired bioconjugate. It also depicts potential side reactions, including the oxidative homo-coupling of the alkyne and the generation of reactive oxygen species (ROS) that can lead to the degradation of the biomolecule.

Troubleshooting_Workflow Start Start: Low Yield or Impurities Check_Solubility Issue: Poor Solubility? Start->Check_Solubility Add_Cosolvent Action: Add/Increase DMSO or DMF Check_Solubility->Add_Cosolvent Yes Check_Catalyst Issue: Catalyst Inactivation? Check_Solubility->Check_Catalyst No Add_Cosolvent->Check_Catalyst Optimize_Catalyst Action: Use Fresh Reagents, Degas Solutions, Add Ligand Check_Catalyst->Optimize_Catalyst Yes Check_Side_Products Issue: Alkyne Dimer or Biomolecule Degradation? Check_Catalyst->Check_Side_Products No Optimize_Catalyst->Check_Side_Products Optimize_Conditions Action: Thorough Degassing, Add ROS Scavenger Check_Side_Products->Optimize_Conditions Yes Purification Purify by RP-HPLC Check_Side_Products->Purification No Optimize_Conditions->Purification Success Successful Conjugation Purification->Success

References

Improving the stability of Cholesteryl-TEG azide conjugates in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and use of Cholesteryl-TEG (tetraethylene glycol) azide (B81097) conjugates in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for Cholesteryl-TEG azide conjugates in biological buffers?

A1: The instability of this compound conjugates typically arises from two main sources: the azide functional group and the cholesteryl moiety.

  • Azide Group Instability: The azide group is susceptible to reduction to an amine, especially in the presence of certain biological components. This can be catalyzed by enzymes or occur in the presence of reducing agents like thiols (e.g., glutathione) which are abundant in cellular environments.[1][2] Some cytochrome P450 enzymes have also been shown to reduce azide groups, particularly under hypoxic conditions.[3]

  • Poor Aqueous Solubility: The cholesteryl group is highly lipophilic, leading to very low solubility in aqueous buffers.[4][5] This can cause the conjugate to precipitate out of solution, especially at higher concentrations or upon prolonged storage, making it unavailable for reaction.

  • Buffer Composition: The presence of certain additives in buffers can compromise stability. For instance, sodium azide, a common preservative, should be avoided in buffers used for click chemistry as it will compete with the conjugate.[6]

Q2: What are the recommended storage conditions for this compound conjugates?

A2: Proper storage is crucial to prevent degradation.

  • Solid Form: Store the solid conjugate at -20°C or -80°C, protected from light and moisture.[6][7]

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO. Store these stock solutions at -20°C or -80°C.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous working solutions fresh before each experiment. Avoid long-term storage of the conjugate in biological buffers.

Q3: How can I improve the solubility of my this compound conjugate in a biological buffer?

A3: Improving solubility is key for successful experiments.

  • Use of Co-solvents: When preparing the working solution, first dilute the DMSO stock in a small volume of a water-miscible organic solvent before adding it to the final aqueous buffer.

  • Incorporate Surfactants: Non-ionic surfactants or bile salts can help solubilize cholesterol and its derivatives.[8]

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPBCD) is known to form inclusion complexes with hydrophobic molecules like cholesterol, significantly improving their aqueous solubility.[9]

  • Lipid-Based Carriers: For cellular delivery, formulating the conjugate into liposomes can improve both solubility and stability.[10]

Troubleshooting Guide

This section addresses specific issues that can arise during experiments involving this compound conjugates.

Problem 1: Low Yield in Click Chemistry Reactions (CuAAC or SPAAC)

You are performing a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction, but the final product yield is lower than expected.

Potential Causes and Solutions
Potential CauseRecommended Solution
Degradation of Azide The azide group may have been reduced by components in your buffer (e.g., thiols). Solution: Prepare fresh solutions and consider degassing buffers to remove oxygen, which can participate in side reactions. For cellular experiments, be aware of potential metabolic reduction.[1][2]
Precipitation of Conjugate The conjugate has poor aqueous solubility and may be crashing out of solution. Solution: Confirm solubility at your working concentration. Try adding a solubilizing agent like HPBCD or a non-ionic surfactant.[8][9] Alternatively, decrease the working concentration.
Inefficient Reaction Kinetics (SPAAC) SPAAC reactions can be slow. Solution: Optimize the reaction buffer; HEPES may be more efficient than PBS.[6] Increase the reaction time (monitor up to 48 hours) or temperature (e.g., 25°C or 37°C).[6]
Copper Catalyst Issues (CuAAC) The Cu(I) catalyst is being sequestered or has oxidized to the inactive Cu(II) state. Solution: Ensure you are using a sufficient excess of a reducing agent like sodium ascorbate (B8700270).[11] Use a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) state.[12]
Steric Hindrance The bulky cholesterol group may be sterically hindering the azide's access to the alkyne. Solution: If designing a custom conjugate, consider a longer TEG linker to increase the distance between the cholesterol and the azide group.
Impure Reagents The purity of the conjugate or the alkyne partner is compromised. Solution: Use high-quality, purified reagents.[13] Verify the integrity of your starting materials via LC-MS or NMR if possible.

// Nodes start [label="Low Reaction Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_precip [label="Is there visible precipitation in the buffer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; improve_sol [label="Action: Improve Solubility\n- Add co-solvent/surfactant\n- Use cyclodextrins\n- Lower concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagents [label="Are reagents fresh and pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_fresh [label="Action: Use fresh, high-purity reagents.\nStore stock solutions properly at -20°C or -80°C.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conditions [label="Are reaction conditions optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Action: Optimize Conditions\n- Increase reaction time/temp\n- Check buffer pH (7.5-8.5 for SPAAC)\n- Ensure proper catalyst/ligand ratio (for CuAAC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reduction [label="Could the azide be degrading?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; degas_buffer [label="Action: Minimize Azide Reduction\n- Use fresh, degassed buffers\n- Avoid reducing agents in media", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_precip; check_precip -> improve_sol [label="Yes"]; improve_sol -> check_reagents; check_precip -> check_reagents [label="No"]; check_reagents -> use_fresh [label="No"]; use_fresh -> check_conditions; check_reagents -> check_conditions [label="Yes"]; check_conditions -> optimize_conditions [label="No"]; optimize_conditions -> check_reduction; check_conditions -> check_reduction [label="Yes"]; check_reduction -> degas_buffer [label="Yes"]; degas_buffer -> end_node; check_reduction -> end_node [label="No"]; } ` Caption: Troubleshooting flowchart for low click chemistry yield.

Problem 2: Conjugate is Unstable During Storage in Working Buffer

You observe that after preparing your working solution in a biological buffer, its performance degrades over time, or you see visible changes like cloudiness.

Potential Causes and Solutions
Potential CauseRecommended Solution
Hydrolysis Although less common for the azide itself, other parts of the conjugate (e.g., an ester linkage if present) could be susceptible to hydrolysis depending on the buffer pH. Solution: Check the chemical structure of your specific conjugate for pH-sensitive groups. Maintain a buffer pH between 6.0 and 8.0.
Precipitation Over Time Even if initially clear, the conjugate may slowly aggregate and precipitate due to its hydrophobic nature.[4] Solution: Prepare working solutions immediately before use. Do not store the conjugate in aqueous buffers for extended periods (i.e., more than a few hours).
Reductive Degradation Components in the buffer or cell media (e.g., DTT, TCEP, glutathione) are reducing the azide group.[2] Solution: Avoid buffers containing known reducing agents. If working with cell lysates or in-vivo, be aware that this is a potential reaction pathway and shorten incubation times where possible.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact conjugate over time.

Materials:

  • This compound conjugate

  • Anhydrous DMSO

  • Biological buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV or MS detector

  • Thermostated incubator (e.g., 37°C)

  • Methanol (B129727) or acetonitrile (B52724) for sample quenching

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the conjugate in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 50-100 µM in the pre-warmed (37°C) biological buffer. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect. Vortex briefly to mix.

  • Timepoint Zero (t=0): Immediately after preparation, take an aliquot (e.g., 50 µL) of the working solution and add it to a vial containing a quenching solvent like cold methanol (e.g., 150 µL) to stop any degradation. Store this sample at -20°C for later analysis. This is your t=0 sample.

  • Incubation: Place the remaining working solution in the incubator at 37°C.

  • Collect Timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), repeat step 3, taking aliquots and quenching them in cold methanol.

  • HPLC-MS Analysis: Analyze all collected timepoints in a single batch.[14]

    • Inject the samples onto a C18 HPLC column.

    • Run a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

    • Monitor the peak corresponding to the intact this compound conjugate using its mass-to-charge ratio (m/z) or UV absorbance.

  • Data Analysis: Quantify the peak area of the intact conjugate at each timepoint. Plot the percentage of remaining conjugate versus time to determine its stability profile in the chosen buffer.

Stability_Workflow

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for conjugating the this compound to an alkyne-containing molecule.

Materials:

  • This compound (in DMSO)

  • Alkyne-modified molecule (in a compatible solvent)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh )

  • THPTA ligand solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.4)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer.

  • Add Azide: Add the this compound from its DMSO stock solution. Aim for a 1.5 to 2-fold molar excess of the azide relative to the alkyne.[12] Ensure the final DMSO concentration is below 5-10%.

  • Prepare Catalyst Mix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[12] A 1:5 ratio of Cu:Ligand is common. Let it sit for 1-2 minutes.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the main reaction tube, followed immediately by the premixed Cu-THPTA catalyst.[15]

    • Final concentrations are typically: 50-200 µM alkyne, 0.25 mM Copper, 1.25 mM Ligand, 5 mM Sodium Ascorbate.[12]

  • Incubate: Allow the reaction to proceed at room temperature for 1 to 4 hours. For difficult conjugations, this can be extended or gently heated (e.g., to 37°C).[6]

  • Purification: Purify the final conjugate using a method appropriate for your molecule (e.g., dialysis, size exclusion chromatography, or HPLC).

Degradation_Pathway

References

Technical Support Center: Monitoring Cholesteryl-TEG Azide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the progress of your Cholesteryl-TEG azide (B81097) click reactions. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully monitor their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a Cholesteryl-TEG azide click reaction?

A1: This is a type of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] It involves the reaction of this compound with an alkyne-containing molecule to form a stable triazole linkage.[2] This method is widely used in bioconjugation and drug delivery to attach a cholesterol moiety to a target molecule, which can enhance cellular uptake and stability.[3]

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: The most common and effective techniques for monitoring a this compound click reaction are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages in terms of speed, detail, and quantitative capability.

Q3: How do I know when my click reaction is complete?

A3: A reaction is generally considered complete when the limiting starting material (either the this compound or the alkyne) is no longer detectable by your chosen analytical method. For example, on a TLC plate, the spot corresponding to the starting material will disappear, while the product spot will intensify.[4]

Q4: What are the most common reasons for a slow or incomplete reaction?

A4: Common issues include:

  • Oxidation of the Copper(I) catalyst: The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize it to Cu(II), which is inactive in this reaction.[5]

  • Insufficient reducing agent: A reducing agent, such as sodium ascorbate, is often added to keep the copper in the active Cu(I) state.[5]

  • Poor solvent choice: The solvent must be able to dissolve all reactants and the catalyst.

  • Low temperature: While click reactions are often efficient at room temperature, some systems may require gentle heating to proceed at a reasonable rate.[1]

  • Impure reagents: Impurities in the starting materials or solvents can interfere with the catalyst.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Issue 1: No product formation observed by TLC.
Possible Cause Troubleshooting Step
Inactive Catalyst (Oxidized Copper)Add a fresh solution of a reducing agent like sodium ascorbate. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if possible.[5]
Incorrect ReagentsVerify the identity and purity of your this compound and alkyne starting materials using NMR or MS.
Poor SolubilityEnsure all reactants are fully dissolved in the chosen solvent. Sonication may help. Consider a different solvent system if solubility remains an issue.
Insufficient CatalystIncrease the loading of the copper catalyst and ligand.
Issue 2: Reaction is very slow or stalls.
Possible Cause Troubleshooting Step
Low TemperatureGently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress.
Catalyst InhibitionEnsure starting materials and solvents are free of impurities that could chelate the copper, such as EDTA or other strong ligands.
Insufficient MixingEnsure the reaction mixture is being stirred or agitated effectively.
Issue 3: Multiple spots on TLC, including starting material and product.
Possible Cause Troubleshooting Step
Incomplete ReactionAllow the reaction to run for a longer period. Monitor periodically by TLC until the starting material spot disappears.[4]
Side ReactionsOxidative homocoupling of the alkyne can occur. Adding more reducing agent can help minimize this.[1]
Degradation of ReagentsIf the reaction is heated, one of the components may be degrading. Try running the reaction at a lower temperature for a longer time.

Experimental Protocols & Data Presentation

Thin-Layer Chromatography (TLC) Monitoring

TLC is a quick and straightforward method to qualitatively monitor the progress of a reaction.

Protocol:

  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • On a TLC plate, spot a small amount of your starting this compound, your alkyne, and the co-spotted mixture of both.

  • Take a small aliquot of your reaction mixture at different time points (e.g., 0, 1, 2, 4, and 24 hours) and spot it on the TLC plate.

  • Develop the plate in the prepared chamber.

  • Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).

Data Interpretation:

Observation Interpretation
Disappearance of the starting material spot(s).The reaction is progressing.
Appearance of a new spot with a different Rf value.This is likely your product.
Only the product spot remains.The reaction is complete.[4]

A typical TLC progression is visualized in the workflow diagram below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis of the reaction mixture.[6][7]

Protocol:

  • Acquire a ¹H NMR spectrum of your pure this compound and your alkyne starting material to identify characteristic peaks.

  • At various time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum of the reaction mixture.

Data Interpretation:

Reactant/Product Expected ¹H NMR Shift Change
Alkyne The signal for the terminal alkyne proton (typically ~2-3 ppm) will disappear.
This compound The signals for the protons adjacent to the azide group will shift upon formation of the triazole ring.
Product (Triazole) A new signal for the triazole proton will appear (typically ~7.5-8.5 ppm).

The disappearance of reactant signals and the appearance of product signals can be integrated to determine the reaction conversion.

Mass Spectrometry (MS) and UPLC-MS

MS is a highly sensitive technique for confirming the presence of the desired product by its mass-to-charge ratio (m/z).[8] UPLC-MS combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry, making it an excellent tool for reaction monitoring.[9]

Protocol:

  • Determine the expected exact mass of your starting materials and the final product.

  • At different time points, take a small aliquot of the reaction mixture, dilute it with an appropriate solvent (e.g., acetonitrile (B52724) or methanol), and inject it into the UPLC-MS system.

  • Monitor the appearance of the product's m/z and the disappearance of the reactants' m/z values.

Data Interpretation:

Component Expected m/z
This compound630.90 [M+H]⁺ (Calculated for C₃₆H₆₂N₄O₅)
Alkyne ReactantVaries depending on structure
Triazole ProductMass of (this compound + Alkyne Reactant)

Visualizations

TLC_Monitoring_Workflow cluster_0 TLC Plate at T=0 cluster_1 TLC Plate at T=1h T0_SM1 T1_SM1 T0_SM2 T0_RXN T1_RXN T0_RXN->T1_RXN React for 1h T2_P T1_SM2 T1_P T2_RXN T1_RXN->T2_RXN React to completion end Reaction Complete T2_RXN->end start Start Reaction start->T0_RXN Spot at T=0

Caption: Workflow for monitoring a click reaction using TLC.

Troubleshooting_Logic start Is the reaction proceeding? no_reaction No or very slow reaction start->no_reaction No yes_reaction Yes, but it is incomplete or has side products start->yes_reaction Yes check_catalyst Check Catalyst System: - Is Cu(I) source fresh? - Is reducing agent present? - Is ligand present? no_reaction->check_catalyst check_reagents Check Reagents: - Are they pure? - Are they soluble? check_catalyst->check_reagents If catalyst is OK increase_temp Increase Temperature check_reagents->increase_temp If reagents are OK success Reaction Successful increase_temp->success If reaction proceeds fail Consult further literature increase_temp->fail If still no reaction extend_time Extend Reaction Time yes_reaction->extend_time optimize_conditions Optimize Conditions: - Adjust solvent - Check stoichiometry extend_time->optimize_conditions If still incomplete extend_time->success If reaction completes optimize_conditions->success If reaction improves optimize_conditions->fail If issues persist

Caption: A logical troubleshooting guide for click reactions.

References

Validation & Comparative

A Head-to-Head Comparison: Cholesteryl-TEG Azide vs. Cholesteryl-PEG Azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of conjugation reagents is paramount to the success of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of two prominent cholesterol-based azide (B81097) linkers, Cholesteryl-TEG azide and Cholesteryl-PEG azide, used for bioconjugation via click chemistry.

This document delves into the nuanced differences in their physicochemical properties, bioconjugation performance, and the characteristics of the resulting conjugates. Detailed experimental protocols and supporting data are presented to facilitate an informed decision-making process for your specific research needs.

At a Glance: Key Differences and Properties

The primary distinction between this compound and Cholesteryl-PEG azide lies in the length and nature of the spacer arm connecting the cholesterol moiety to the reactive azide group. This compound incorporates a short, discrete triethylene glycol (TEG) linker, while Cholesteryl-PEG azide features a longer, polydisperse polyethylene (B3416737) glycol (PEG) chain. This structural variance significantly influences solubility, hydrophilicity, and the in vivo behavior of the final bioconjugate.

PropertyThis compoundCholesteryl-PEG Azide
Linker Type Triethylene Glycol (TEG)Polyethylene Glycol (PEG)
Linker Length Short and well-definedLong and variable (polydisperse)
Molecular Weight Lower (e.g., ~631 g/mol )Higher and variable depending on PEG length (e.g., MW 1000, 2000, 3400, 5000)
Hydrophilicity Moderately increased compared to cholesterolSignificantly increased, dependent on PEG length
Solubility Soluble in organic solvents, limited aqueous solubilityImproved aqueous solubility compared to TEG variant
Applications siRNA/oligonucleotide conjugation, cell uptake studiesDrug delivery systems (liposomes, nanoparticles), improving circulation half-life

Performance in Bioconjugation: A Comparative Analysis

Both this compound and Cholesteryl-PEG azide are primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This highly efficient and specific reaction forms a stable triazole linkage between the azide group of the cholesterol linker and an alkyne-modified biomolecule.

Performance MetricThis compoundCholesteryl-PEG AzideSupporting Data Insights
Reaction Efficiency (CuAAC) HighHighClick chemistry is known for its high yields with both types of linkers. The reaction kinetics are generally fast, often reaching completion within hours at room temperature.[1][2]
Stability of Conjugate Stable triazole linkage. The cholesterol moiety enhances nuclease resistance of conjugated oligonucleotides.[3]Stable triazole linkage. The PEG chain can provide a steric shield, potentially increasing stability against enzymatic degradation.The triazole linkage formed is exceptionally stable under physiological conditions for both linkers. Differences in overall conjugate stability will likely be influenced by the attached biomolecule and the in vivo environment.
Solubility of Conjugate The short TEG linker provides a modest increase in hydrophilicity, which can aid in the handling of cholesterol-modified oligonucleotides in aqueous buffers.[4]The longer PEG chain significantly enhances the hydrophilicity and aqueous solubility of the conjugate. This is a key advantage for formulating poorly soluble drugs or biomolecules.The choice of linker can be dictated by the solubility requirements of the final product. For applications requiring high aqueous solubility, Cholesteryl-PEG azide is the preferred choice.
In Vivo Behavior Enhances cellular uptake of oligonucleotides. Cholesterol conjugates are recognized by lipoprotein receptors, facilitating entry into cells.[5][6][7]The PEG linker is known to increase circulation half-life by reducing renal clearance and opsonization. This "stealth" effect is crucial for systemic drug delivery.[8]The TEG linker is often sufficient for in vitro cell-based assays and some in vivo applications where rapid cellular uptake is desired. For systemic applications requiring prolonged circulation, the PEG linker is superior.

Experimental Protocols

The following are generalized protocols for the conjugation of an alkyne-modified biomolecule (e.g., siRNA, peptide) to this compound or Cholesteryl-PEG azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: Bioconjugation of an Alkyne-Modified Oligonucleotide

Materials:

  • Alkyne-modified oligonucleotide

  • This compound or Cholesteryl-PEG azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • Organic co-solvent (e.g., DMSO) if needed for dissolving the cholesterol-azide reagent

  • Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Dissolve this compound or Cholesteryl-PEG azide in DMSO to a final concentration of 10 mM.

    • Prepare a fresh 100 mM solution of sodium ascorbate in nuclease-free water.

    • Prepare a 20 mM solution of CuSO₄ in nuclease-free water.

    • Prepare a 100 mM solution of THPTA in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified oligonucleotide (1 equivalent)

      • Reaction buffer

      • This compound or Cholesteryl-PEG azide solution (1.5 - 3 equivalents)

    • Vortex the mixture gently.

  • Catalyst Preparation and Addition:

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight. Protect the reaction from light.

  • Purification:

    • The resulting conjugate can be purified by methods such as HPLC (High-Performance Liquid Chromatography) or ethanol (B145695) precipitation to remove unreacted starting materials and catalyst.[9]

Workflow for Monitoring Reaction and Characterization

To ensure successful conjugation and to quantify the efficiency of the reaction, a systematic workflow should be employed.

G Reaction Click Reaction Mixture HPLC HPLC Analysis Reaction->HPLC Inject Aliquots Reaction->HPLC MassSpec Mass Spectrometry HPLC->MassSpec Fraction Collection & Analysis Chromatogram Analyze Chromatograms HPLC->Chromatogram HPLC->Chromatogram MassSpectra Analyze Mass Spectra MassSpec->MassSpectra Efficiency Calculate Conjugation Efficiency Chromatogram->Efficiency MassSpectra->Efficiency

Caption: Workflow for assessing bioconjugation efficiency.

Application Spotlight: Targeting the PCSK9 Signaling Pathway

A prominent application of cholesterol-conjugated oligonucleotides is in the development of antisense therapies. A key target in cardiovascular disease is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a protein that promotes the degradation of the LDL receptor (LDLR), leading to elevated levels of LDL cholesterol.

Antisense oligonucleotides (ASOs) conjugated to cholesterol can be efficiently delivered to hepatocytes, where they bind to PCSK9 mRNA, leading to its degradation and preventing the synthesis of the PCSK9 protein.[5][10][11][12] This results in an increased number of LDL receptors on the cell surface, enhanced clearance of LDL cholesterol from the bloodstream, and a reduction in the risk of cardiovascular disease.

PCSK9_Pathway cluster_gene_expression Hepatocyte Nucleus cluster_translation Hepatocyte Cytoplasm cluster_action Extracellular Space & Cell Surface cluster_intervention Therapeutic Intervention PCSK9_Gene PCSK9 Gene Transcription Transcription PCSK9_Gene->Transcription PCSK9_mRNA PCSK9 mRNA Transcription->PCSK9_mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome Degradation mRNA Degradation PCSK9_mRNA->Degradation PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein Ribosome->PCSK9_Protein PCSK9_Secreted Secreted PCSK9 PCSK9_Protein->PCSK9_Secreted Secretion LDLR LDL Receptor Binding Binding LDLR->Binding LDL LDL Cholesterol LDL->LDLR Binds to PCSK9_Secreted->Binding Internalization Internalization & Degradation Binding->Internalization Chol_ASO Cholesterol-ASO Conjugate Chol_ASO->PCSK9_mRNA Binds to

Caption: Antisense oligonucleotide inhibition of the PCSK9 pathway.

Conclusion: Making the Right Choice

The selection between this compound and Cholesteryl-PEG azide is contingent on the specific requirements of the bioconjugation application.

  • Choose this compound for:

    • Applications where a short, well-defined linker is preferred.

    • In vitro cell-based assays requiring enhanced cellular uptake.

    • When excessive hydrophilicity is not required or may be detrimental.

  • Choose Cholesteryl-PEG azide for:

    • Systemic in vivo applications requiring prolonged circulation and a "stealth" effect.

    • Conjugation to hydrophobic molecules to improve aqueous solubility and formulation.

    • Applications where a longer, flexible spacer arm is beneficial for maintaining the biological activity of the conjugated molecule.

By carefully considering the properties of each linker and the goals of your research, you can select the optimal reagent to advance your bioconjugation strategies and accelerate the development of novel therapeutics and diagnostics.

References

A Comparative Guide to Cholesteryl-TEG and C7 Linkers for siRNA Delivery to Extracellular Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of extracellular vesicles (EVs) as natural nanocarriers for therapeutic agents like small interfering RNA (siRNA) represents a promising frontier in drug delivery. A critical challenge, however, lies in the efficient and stable loading of this siRNA cargo into or onto the vesicles. One effective strategy involves conjugating the siRNA to a hydrophobic anchor, such as cholesterol, which facilitates its association with the EV's lipid membrane. The choice of the chemical linker that tethers the siRNA to the cholesterol anchor is crucial for the stability and ultimate biological activity of the conjugate.

This guide provides an objective comparison between two commercially available linkers used for this purpose: the Triethyl glycol (TEG) linker and the 2-aminobutyl-1,3-propanediol (C7) linker. The comparison is based on experimental data from a systematic study by Haraszti et al. (2018), which evaluated the impact of linker chemistry on the functional, EV-mediated delivery of siRNAs[1][2].

Performance Comparison: Cholesteryl-TEG vs. C7 Linker

The primary distinction between the TEG and C7 linkers lies in their contribution to the "productive loading" of siRNA onto EVs. Productive loading refers to the process whereby the siRNA is not only associated with the vesicle but is also delivered to a recipient cell in a form that can engage the RNA interference (RNAi) machinery and silence a target gene.

Experimental evidence indicates that while both linkers can facilitate the loading of cholesterol-conjugated siRNA onto EVs, the TEG linker is superior for achieving functional gene silencing. A direct comparison showed that TEG is the preferred linker for productive exosomal loading over the C7 linker[1][2][3][4]. The stability of the linker is paramount; destabilization of the chemical bond connecting the cholesterol anchor to the siRNA was found to completely abolish the gene-silencing activity of the loaded EVs[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative experiments. The data is derived from studies using hydrophobically modified asymmetric siRNAs (hsiRNAs) conjugated to cholesterol via either a TEG or C7 linker, which were then loaded onto EVs derived from mesenchymal stem cells[1].

Table 1: Efficiency of EV Loading and Gene Silencing

ParameterCholesteryl-TEG LinkerCholesteryl-C7 LinkerKey Finding
Productive Loading Preferred Less EffectiveThe TEG linker resulted in more effective gene silencing post-delivery, indicating a higher degree of productive loading[1][2][3].
Loading Saturation ~3,000 copies/vesicle~3,000 copies/vesicleBoth linkers showed efficient loading with similar saturation kinetics, indicating the physical loading capacity is not the primary differentiator[1][2].
Loading Efficiency 43% (at lower ratios) to 23% (at higher ratios)Not explicitly detailed but showed similar saturation kineticsLoading efficiency decreases as the siRNA-to-EV ratio increases, suggesting a finite number of available slots on the EV surface[1].
Functional Outcome Significant target gene silencingMinimal to no gene silencingEVs loaded with TEG-linked siRNA demonstrated robust silencing, while C7-linked siRNA failed to produce a significant effect[1][4].

Table 2: Optimized Conditions for Cholesterol-siRNA Loading

ParameterOptimal ConditionRationale
Incubation Temperature 37°CIncubation at 37°C showed significantly higher siRNA retention compared to room temperature or 4°C, indicating an energy-dependent process or requirement for membrane fluidity[5].
Incubation Time 1 hourThis duration was found to be sufficient for maximal loading under optimized conditions[5].
siRNA:EV Ratio 15 molecules of siRNA per EVThis ratio yielded the highest percentage of siRNA retention in the EV pellet, suggesting an optimal balance that avoids overloading[5]. Overloading has been shown to impair the silencing activity of the EVs[1][2].

Experimental Methodologies

The data presented above were generated using the following key experimental protocols.

1. Protocol for siRNA-Cholesterol Conjugation and EV Loading

  • siRNA-Linker Synthesis : Asymmetric siRNAs (hsiRNAs) were synthesized and conjugated at the 5' end of the sense strand to a cholesterol moiety using either a TEG or a C7 linker[1].

  • EV Isolation : EVs were isolated from mesenchymal stem cell culture media using standard differential ultracentrifugation protocols[5].

  • EV Loading : Purified EVs were incubated with the cholesterol-conjugated siRNAs. The optimized protocol involves mixing EVs with the siRNA conjugate at a ratio of 1 EV to 15 siRNA molecules[5]. The mixture was incubated at 37°C for 1 hour in a small volume (e.g., 100 µL) of phosphate-buffered saline (PBS)[5].

  • Removal of Unbound siRNA : After incubation, the mixture was subjected to ultracentrifugation (120,000 x g for 70 minutes) to pellet the siRNA-loaded EVs. The supernatant containing unbound siRNA was discarded, and the pellet was resuspended in fresh PBS[5].

  • Quantification : The amount of siRNA loaded onto the EVs was quantified by measuring the fluorescence of a labeled siRNA (e.g., using a fluorescent tag like Cy5) in the resuspended pellet[5].

2. Protocol for In Vitro Gene Silencing Assay

  • Cell Culture : Recipient cells (e.g., neurons for Huntington's disease models or HEK293 cells) were cultured in appropriate media[1][5].

  • Treatment : The siRNA-loaded EVs were added to the cell culture media at various concentrations (e.g., 100 nM to 600 nM of siRNA)[5]. Control groups included cells treated with unloaded EVs, free cholesterol-siRNA (not associated with EVs), and EVs loaded with a non-targeting control siRNA[5].

  • Incubation : Cells were incubated with the EV preparations for a period sufficient to allow uptake and gene silencing, typically 48 hours[5].

  • Analysis of Gene Expression : After incubation, total RNA or protein was extracted from the cells. The expression of the target gene was measured using quantitative real-time PCR (qPCR) for mRNA levels or Western blotting for protein levels. The results were normalized to a housekeeping gene (e.g., GAPDH) to determine the percentage of gene knockdown[5].

Visualizing the Process: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for loading siRNA onto EVs and the proposed mechanism of action in a recipient cell.

G Experimental Workflow for EV Loading and Functional Assay cluster_load Loading cluster_assay Functional Assay siRNA 1. Synthesize & Conjugate siRNA-Cholesterol (TEG or C7 Linker) Mix 3. Incubate siRNA & EVs (37°C, 1 hr) siRNA->Mix EVs 2. Isolate EVs via Ultracentrifugation EVs->Mix Wash 4. Wash via Ultracentrifugation to Remove Unbound siRNA Mix->Wash Treat 5. Treat Recipient Cells with Loaded EVs Wash->Treat Analyze 6. Analyze Target Gene Silencing (qPCR) Treat->Analyze G Mechanism of Delivery and RNA Interference cluster_delivery Cellular Uptake cluster_release Cytosolic Release cluster_risc Gene Silencing EV_loaded siRNA-Loaded EV (Cholesterol Anchor) Cell Recipient Cell Membrane EV_loaded->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome siRNA_release siRNA Release into Cytoplasm Endosome->siRNA_release RISC RISC Loading siRNA_release->RISC Cleavage Target mRNA Cleavage & Degradation RISC->Cleavage

References

A Comparative Guide to the Efficacy of Cholesteryl-TEG Azide and Other Lipophilic Tags

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of drug delivery, bioimaging, and molecular biology, the effective transport of molecules across cellular membranes is a significant hurdle. Lipophilic tags are instrumental in overcoming this challenge by enhancing the hydrophobicity of molecules, thereby facilitating their interaction with and passage through the lipid bilayers of cells. This guide provides a comparative analysis of Cholesteryl-TEG azide (B81097) and other prominent lipophilic tags, such as fatty acids and tocopherol, with a focus on their efficacy in various research applications.

Introduction to Lipophilic Tagging

Lipophilic tags are hydrophobic chemical moieties that can be covalently attached to molecules of interest, including drugs, oligonucleotides, and fluorescent probes. This modification increases the molecule's affinity for lipid environments, which can lead to:

  • Enhanced Cellular Uptake: Facilitating passive diffusion or interaction with membrane transporters.

  • Targeted Delivery: Directing molecules to specific cells or tissues with high lipid content.

  • Improved Pharmacokinetics: Increasing circulation time and altering biodistribution.

  • Membrane Anchoring: Tethering proteins or other molecules to the cell surface or intracellular membranes.

Cholesteryl-TEG Azide is a versatile lipophilic tag. The cholesterol component serves as a robust membrane anchor, leveraging a natural and ubiquitous component of mammalian cell membranes.[1] The tetraethylene glycol (TEG) linker provides spacing and improves aqueous solubility, while the terminal azide group allows for straightforward conjugation to a wide array of molecules via "click chemistry," a highly efficient and biocompatible reaction.[2][3] This makes it a powerful tool for researchers developing targeted therapies and advanced imaging agents.[2]

This guide will compare the performance of cholesterol-based tags with other common lipophilic modifications, namely fatty acids (dodecanoic acid, palmitic acid) and tocopherol (Vitamin E), presenting quantitative data where available to assist researchers in selecting the optimal tag for their specific needs.

Comparative Efficacy in Key Applications

The choice of a lipophilic tag is highly dependent on the specific application. Below is a comparison of cholesterol, fatty acids, and tocopherol in drug delivery, oligonucleotide delivery, and cell labeling.

Drug and Nanoparticle Delivery

Lipophilic tags are frequently incorporated into nanoparticles to enhance their stability and promote cellular uptake for targeted drug delivery.

Cholesterol-modified nanoparticles have demonstrated significant efficacy in cancer therapy. For instance, self-assembling nanoparticles formed from cholesterol-modified peptides have shown enhanced cytotoxicity towards cancer cells compared to their unmodified counterparts.[4] Similarly, docetaxel-loaded nanoparticles based on a chitosan-cholesterol conjugate were more effective in overcoming multidrug resistance in cancer cells.[5] Cholesterol-based nanovesicles have also been shown to significantly reduce the IC50 of the anti-cancer drug flutamide.[6]

Table 1: Comparative Cytotoxicity of Lipophilic Tag-Modified Drug Delivery Systems

Delivery SystemLipophilic TagDrug/MoleculeCell LineIC50 / EffectReference
Peptide NanoparticlesCholesterolHAL-C PeptideSKOV-3 Ovarian Cancer12.7 ± 0.1 µM (vs. 54.1 ± 0.5 µM for unmodified)[4]
Peptide NanoparticlesCholesterolHAL-C PeptideA549 Lung CancerSignificantly enhanced cytotoxicity vs. unmodified[4]
CHS-CS NanoparticlesCholesterolDocetaxelKBV20C (MDR)Significantly higher cytotoxicity vs. free docetaxel[5]
NiosomesCholesterolFlutamidePC-3 Prostate Cancer0.64 ± 0.04 µg/mL (vs. 1.88 ± 0.16 µg/mL for free drug)[6]
NiosomesCholesterolFlutamideMCF-7 Breast Cancer0.27 ± 0.07 µg/mL (vs. 4.07 ± 0.74 µg/mL for free drug)[6]
Micellesα-Tocopherol SuccinatePaclitaxel-Improved micelle stability and drug release[7]
Nanostructured Lipid Carriers (NLCs)α-TocopherolPaclitaxel-Enhanced cellular uptake and bioavailability[8]

IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher potency.

While direct comparisons are limited, tocopherol-based systems also show great promise. α-Tocopherol is a potent antioxidant and a good solubilizer for hydrophobic drugs.[7][8] Nanostructured lipid carriers (NLCs) using α-tocopherol have been developed to enhance the cellular uptake and bioavailability of drugs like paclitaxel.[8]

Oligonucleotide Delivery

The delivery of nucleic acid-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often hampered by their negative charge and poor membrane permeability. Conjugation with lipophilic tags can significantly improve their cellular uptake.

Both cholesterol and fatty acids have been shown to enhance the delivery of oligonucleotides. One study found that conjugating oligonucleotides with a single cholesteryl group or a pair of dodecyl residues at the 3'-end increased their cellular uptake.[9] Further research demonstrated that increasing the number of dodecyl residues led to an exponential increase in intracellular accumulation.[10]

Tocopherol has also emerged as a highly effective tag for siRNA delivery. In one comparative study, an α-tocopherol-conjugated ASO exhibited the highest affinity for human serum albumin (HSA) compared to cholesterol and palmitic acid conjugates (Kd = 24 nM for tocopherol vs. 227 nM for cholesterol).[11] This high affinity for HSA can improve the pharmacokinetic profile of the oligonucleotide.[11] Furthermore, α-tocopherol-conjugated siRNA, in conjunction with high-density lipoprotein (HDL), has been successfully used to achieve significant gene knockdown in the brain.[12]

Table 2: Comparison of Lipophilic Tags for Oligonucleotide Delivery

Lipophilic TagOligonucleotide TypeKey FindingReference
CholesterolASOIncreased cellular uptake.[9]
Dodecyl (Fatty Acid)ASOIncreased cellular uptake, with efficacy growing with the number of tags.[9][10]
α-TocopherolASO/siRNAHighest affinity for Human Serum Albumin, improving pharmacokinetics.[11]
α-TocopherolsiRNAEnhanced delivery to the brain when combined with HDL.[12]
Protein Modification and Membrane Anchoring

Lipophilic tags can be used to direct proteins to specific membranes. Palmitoylation, the attachment of the 16-carbon palmitic acid, is a common and reversible post-translational modification that regulates protein trafficking and membrane association.[13] The combination of myristoylation (a 14-carbon fatty acid) and palmitoylation promotes stable membrane attachment.[14][15]

The cholesterol anchor of the Hedgehog protein provides a very stable membrane association, with a strength comparable to dual lipidation motifs like double geranylgeranylation.[1] This highlights the potency of cholesterol as a membrane anchor.

Experimental Protocols

Here are detailed protocols for key experiments relevant to the evaluation of lipophilic tags.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxicity of compounds, such as drug-loaded nanoparticles.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., A549, SKOV-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipophilic tag-conjugated compound and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4][16]

  • Treatment: Prepare serial dilutions of the test compounds (e.g., cholesterol-nanoparticles, free drug) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a negative control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the negative control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Drug Release from Nanoparticles

This protocol assesses the release kinetics of a drug from a nanoparticle formulation.

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 6.0 for a tumor microenvironment)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Sample Preparation: Suspend a known amount of the drug-loaded nanoparticles in a specific volume of PBS (pH 7.4) and place it inside a dialysis bag.

  • Dialysis: Place the sealed dialysis bag into a larger container with a known volume of PBS (pH 7.4). Ensure the external buffer volume is significantly larger than the sample volume to maintain sink conditions.

  • Incubation and Sampling: Place the setup in a shaking incubator at 37°C. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the external buffer and replace it with an equal volume of fresh buffer.

  • Repeat for Different pH: Repeat steps 1-3 using a release medium of pH 6.0 to simulate the acidic tumor environment.[5]

  • Drug Quantification: Analyze the collected aliquots to determine the concentration of the released drug using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile.

Visualizations: Workflows and Concepts

The following diagrams illustrate key concepts and workflows related to the use of this compound and other lipophilic tags.

G cluster_prep Step 1: Conjugation via Click Chemistry cluster_delivery Step 2: Formulation & Delivery cluster_uptake Step 3: Cellular Interaction & Uptake cluster_effect Step 4: Downstream Analysis mol Molecule of Interest (Drug, Probe, Oligo) + Alkyne Group react Cu(I) Catalyst mol->react chol Cholesteryl-TEG-Azide chol->react product Cholesterol-Tagged Molecule react->product Click Reaction formulate Formulation (e.g., Nanoparticle Assembly) product->formulate delivery Introduction to Biological System (In Vitro / In Vivo) formulate->delivery membrane Cell Membrane delivery->membrane Membrane Interaction uptake Cellular Uptake (Endocytosis / Fusion) membrane->uptake effect Biological Effect (e.g., Gene Silencing, Cytotoxicity) uptake->effect imaging Imaging (Fluorescence Microscopy) uptake->imaging

Caption: Experimental workflow for using this compound.

G cluster_membrane Cell Membrane p1 p1->t1 p2 p2->t2 p3 p3->t3 p4 p4->t4 p5 p5->t5 p6 p6->t6 p7 p7->t7 p8 p8->t8 mol1 Payload mol1->p2 TEG Linker mol2 Payload mol2->p5 Linker mol3 Payload mol3->p8 Linker chol Cholesterol (Single Anchor) fa1 fa2 lab_fa Dual Fatty Acid (e.g., Palmitoyl) toc Tocopherol

Caption: Membrane anchoring mechanisms of different lipophilic tags.

Conclusion

The selection of a lipophilic tag is a critical decision in the design of cell-permeable molecules and targeted delivery systems.

  • This compound stands out due to the robust and stable membrane anchoring provided by the cholesterol moiety, mimicking a natural component of the cell membrane.[1] The inclusion of a TEG linker and an azide handle for click chemistry offers significant advantages in terms of solubility and ease of conjugation.[2] The data presented indicates its strong potential in enhancing the cytotoxic effects of anti-cancer drugs when used in nanoparticle formulations.[4][6]

  • Fatty Acid Tags , such as dodecyl and palmitoyl (B13399708) groups, are also effective at increasing cellular uptake, particularly for oligonucleotides.[9][10] Their smaller size may be advantageous in certain contexts, and the reversibility of modifications like palmitoylation offers a mechanism for dynamic biological regulation.[13]

  • Tocopherol (Vitamin E) presents a compelling alternative, especially for systemic delivery of oligonucleotides, due to its favorable interaction with serum albumin, which can enhance pharmacokinetic properties.[11] Its inherent antioxidant properties and role as a solubilizer for hydrophobic drugs add to its appeal in drug delivery formulations.[7][8]

Ultimately, the optimal choice will depend on the specific molecule to be delivered, the target cells or tissues, and the desired biological outcome. While cholesterol provides a strong, stable anchor, alternatives like tocopherol may offer advantages in bioavailability for systemic applications. Researchers are encouraged to consider the comparative data presented here and conduct empirical testing to determine the most effective lipophilic tagging strategy for their experimental system.

References

Confirming Cholesteryl-TEG Azide Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Cholesteryl-TEG azide (B81097) conjugation, offering supporting experimental data and detailed protocols to aid in methodological selection and implementation.

The covalent attachment of a cholesteryl moiety to a molecule of interest via a triethylene glycol (TEG) linker terminated with an azide group is a common strategy to enhance cellular uptake and improve pharmacokinetic properties. Verifying the successful conjugation and characterizing the final product is paramount. Mass spectrometry, with its high sensitivity and mass accuracy, stands as a cornerstone analytical technique for this purpose. This guide will delve into the application of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, and compare their performance with Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison of Analytical Techniques

The choice of analytical technique for confirming Cholesteryl-TEG azide conjugation depends on several factors, including the nature of the conjugated molecule, the required level of structural detail, and the desired throughput. The following tables summarize the key performance indicators for ESI-MS, MALDI-TOF MS, and NMR spectroscopy.

Table 1: Qualitative Analysis Comparison

FeatureESI-MSMALDI-TOF MSNMR Spectroscopy
Confirmation of Conjugation HighHighHigh
Structural Information Moderate (fragmentation can provide some structural insights)Low (primarily provides molecular weight)High (provides detailed atomic-level structural information)
Detection of Impurities HighModerateModerate
Sample Complexity Tolerance ModerateHighLow
Throughput HighHighLow

Table 2: Quantitative Analysis Comparison

FeatureESI-MSMALDI-TOF MSNMR Spectroscopy
Quantitation of Conjugation Efficiency HighModerate (can be quantitative with internal standards)Moderate (qNMR)
Sensitivity High (picomole to femtomole)High (picomole to attomole)Low (micromole to nanomole)
Dynamic Range WideModerateNarrow
Reproducibility HighModerateHigh

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound conjugates using ESI-MS, MALDI-TOF MS, and NMR spectroscopy.

Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is adapted for the analysis of a small molecule conjugated to this compound.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1-10 µM.

  • For complex mixtures, solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Incorporate an internal standard if quantitative analysis is required.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Ionization Mode: Positive ion mode is typically used for the detection of cholesteryl conjugates.

  • Spray Voltage: 3.5 - 4.5 kV.

  • Capillary Temperature: 250 - 350 °C.

  • Sheath and Auxiliary Gas Flow: Optimize for stable spray and efficient desolvation.

  • Mass Range: Scan a mass range that encompasses the expected molecular weights of the starting materials and the final conjugate.

  • Data Acquisition: Acquire data in both full scan mode for an overview and tandem MS (MS/MS) mode for structural fragmentation and confirmation. The neutral loss of the cholestane (B1235564) fragment (m/z 368.5) can be a specific scan mode for cholesteryl esters[1][2].

3. Data Analysis:

  • Identify the molecular ion peak corresponding to the this compound conjugate.

  • Confirm the isotopic distribution of the molecular ion.

  • Analyze the fragmentation pattern from MS/MS spectra to confirm the structure of the conjugate.

Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

This protocol is suitable for a wide range of molecules conjugated to this compound.

1. Sample and Matrix Preparation:

  • Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices for lipids and bioconjugates[2][3]. Reactive matrices that derivatize cholesterol in-situ can also enhance ionization[4].

  • Matrix Solution: Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

  • Sample Solution: Dissolve the this compound conjugate in a compatible solvent to a concentration of approximately 1-10 pmol/µL.

  • Spotting: Mix the sample and matrix solutions in a 1:1 ratio and spot 1 µL onto the MALDI target plate. Allow the spot to air dry completely (dried-droplet method).

2. Instrumentation and Parameters:

  • Mass Spectrometer: A MALDI-TOF or TOF/TOF instrument.

  • Ionization Mode: Positive ion mode is typically preferred.

  • Laser: A nitrogen laser (337 nm) is commonly used. Adjust the laser intensity to the minimum required for good signal-to-noise to avoid in-source decay or fragmentation.

  • Mass Range: Set the mass range to include the expected molecular weight of the conjugate.

  • Data Acquisition: Acquire spectra from multiple positions within the spot to account for sample/matrix co-crystallization heterogeneity.

3. Data Analysis:

  • Identify the singly charged molecular ion peak ([M+H]⁺ or [M+Na]⁺) of the conjugate.

  • Verify the absence of the starting material peaks or their significant reduction.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for both qualitative and quantitative analysis.

1. Sample Preparation:

  • Dissolve 1-5 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is free of particulate matter.

2. Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment. Key signals to observe include the characteristic peaks of the cholesterol backbone, the ethylene (B1197577) glycol protons of the TEG linker, and any specific protons on the conjugated molecule.

    • ¹³C NMR: Provides information on the carbon skeleton. The appearance of new signals and shifts in existing signals upon conjugation can confirm the formation of the covalent bond.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to unambiguously assign proton and carbon signals and confirm the connectivity between the cholesterol, TEG linker, and the conjugated molecule.

3. Data Analysis:

  • Compare the spectra of the starting materials with that of the final conjugate.

  • Look for the appearance of new signals and the disappearance or shifting of signals corresponding to the reactive groups (e.g., protons near the azide and the point of attachment on the other molecule).

  • For quantitative NMR (qNMR), an internal standard with a known concentration is added to determine the concentration of the conjugate.

Mandatory Visualizations

To better illustrate the processes involved in confirming this compound conjugation, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Cholesteryl-TEG-OH + Azide Precursor reaction Chemical Reaction (e.g., Esterification, Click Chemistry) start->reaction product Crude Cholesteryl-TEG-Azide Conjugate reaction->product purification Purification (e.g., HPLC, Column Chromatography) product->purification analysis Analytical Techniques purification->analysis ms Mass Spectrometry (ESI-MS, MALDI-TOF MS) analysis->ms nmr NMR Spectroscopy (1H, 13C, 2D) analysis->nmr confirmation Confirmation of Conjugation & Purity Assessment ms->confirmation nmr->confirmation

Caption: Experimental workflow for synthesis and analysis.

logical_relationship cluster_question Primary Question cluster_techniques Analytical Approaches cluster_ms_evidence MS Evidence cluster_nmr_evidence NMR Evidence cluster_conclusion Conclusion q1 Is the Conjugate Formed? ms Mass Spectrometry q1->ms nmr NMR Spectroscopy q1->nmr ms_mw Correct Molecular Weight ms->ms_mw ms_frag Characteristic Fragmentation ms->ms_frag nmr_shift Chemical Shift Changes nmr->nmr_shift nmr_correlation New 2D Correlations nmr->nmr_correlation conclusion Conjugation Confirmed ms_mw->conclusion ms_frag->conclusion nmr_shift->conclusion nmr_correlation->conclusion

Caption: Logical flow for conjugation confirmation.

References

Characterizing Cholesteryl-TEG Azide Modified Molecules: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cholesteryl-TEG azide (B81097) modified molecules, accurate and comprehensive characterization is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, offering insights into their respective strengths and weaknesses in the analysis of these important bioconjugates.

Cholesteryl-TEG azide is a key reagent used to introduce a cholesterol moiety onto various molecules, such as oligonucleotides and peptides, to enhance their cellular uptake and in vivo stability. The structural integrity and purity of these modified molecules are critical for their biological function and therapeutic efficacy. This guide focuses on the application of NMR spectroscopy for their characterization and provides a comparative overview of other relevant techniques, supported by experimental data and detailed protocols.

Unraveling Molecular Structure with NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, conformation, and dynamics of molecules in solution. For this compound and its conjugates, both ¹H and ¹³C NMR are invaluable for confirming the identity and purity of the synthesized products.

¹H and ¹³C NMR Spectral Data of this compound

While a publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, data from structurally similar molecules, such as Cholesteryl-HEG (hexaethylene glycol) derivatives, provide a reliable basis for spectral interpretation. The characteristic signals of the cholesterol scaffold and the triethylene glycol (TEG) linker can be readily identified.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Cholesterol Moiety
C3-H~3.55 (m)~79.5
C5-H~5.38 (d)~139.8
C18-H₃~0.68 (s)~11.9
C19-H₃~1.02 (s)~19.3
C21-H₃~0.92 (d)~18.7
C26/27-H₃~0.86 (d)~22.6, ~22.8
TEG Linker
-OCH₂CH₂O-~3.65 (m)~70.5 - 70.8
-CH₂N₃~3.39 (t)~50.7
Carbamate Linkage
N-H~5.0 (br s)
C=O~156.0

Note: Chemical shifts are approximate and can vary depending on the specific molecular environment and solvent.

Experimental Protocol: NMR Characterization of this compound

Objective: To acquire and analyze ¹H and ¹³C NMR spectra to confirm the structure of this compound.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the signals in the ¹H spectrum.

Data Analysis:

  • Compare the observed chemical shifts with the expected values in Table 1.

  • Analyze the integration of the ¹H signals to confirm the proton ratios of the cholesterol and TEG moieties.

  • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment of proton and carbon signals, especially for complex conjugates.

Visualizing the Characterization Workflow

The process of characterizing this compound modified molecules using NMR can be visualized as a structured workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c process Process Spectra (FT, Phase, Baseline) acquire_1h->process acquire_13c->process assign Assign Signals process->assign integrate Integrate 1H Signals assign->integrate confirm Confirm Structure & Purity integrate->confirm

NMR Characterization Workflow

Comparison with Alternative Characterization Methods

While NMR provides unparalleled structural detail, other analytical techniques offer complementary information and may be more suitable for specific applications, such as routine purity checks or high-throughput screening.

Table 2: Comparison of Analytical Techniques for this compound Modified Molecules

Technique Principle Information Provided Advantages Limitations Typical Application
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldDetailed molecular structure, stereochemistry, conformation, purityNon-destructive, highly informative, quantitativeLower sensitivity, requires higher sample concentration, complex spectra for large moleculesStructural elucidation, purity determination, conformational analysis
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight, elemental compositionHigh sensitivity, high resolution, suitable for complex mixtures (with LC)Provides limited structural information, potential for ion suppressionMolecular weight confirmation, impurity profiling, reaction monitoring
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity, quantificationHigh resolution, quantitative, well-establishedRequires reference standards for identification, limited structural informationPurity analysis, quantification, preparative separation
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of chemical bondsPresence of functional groupsFast, simple, requires minimal sample preparationProvides limited structural detail, not ideal for complex mixturesFunctional group analysis (e.g., azide, carbonyl)
Quantitative Performance: A Head-to-Head Look

For quantitative analysis, both NMR and HPLC-MS are powerful techniques. However, they differ in their performance characteristics.

Table 3: Quantitative Performance Comparison: qNMR vs. HPLC-MS

Parameter Quantitative NMR (qNMR) HPLC-MS
Principle Signal intensity is directly proportional to the number of nucleiSignal intensity is dependent on ionization efficiency and chromatographic behavior
Standardization Can be performed with an internal or external standard of known concentrationRequires a calibration curve with a reference standard of the analyte
Limit of Detection (LOD) Typically in the micromolar (µM) range[1]Can reach picomolar (pM) to nanomolar (nM) range
Limit of Quantification (LOQ) Typically in the millimolar (mM) to high micromolar (µM) range[1]Can reach nanomolar (nM) to low micromolar (µM) range
Linearity Excellent over a wide dynamic rangeGood, but can be affected by detector saturation and matrix effects
Precision (RSD) Typically <1-2%Typically <5-15%
Accuracy High, as it is a primary ratio methodDependent on the purity of the reference standard and matrix effects

Logical Relationship of Characterization Techniques

The choice of analytical technique often depends on the stage of research and the specific information required. A logical approach involves using techniques in a complementary manner.

characterization_logic cluster_synthesis Synthesis & Initial Check cluster_purification Purification & Purity cluster_structure Detailed Structural Elucidation synthesis Synthesis of Cholesteryl-TEG-Molecule ftir FTIR synthesis->ftir Functional Group Confirmation ms Mass Spectrometry synthesis->ms Molecular Weight Verification hplc HPLC ftir->hplc Purity Assessment nmr NMR Spectroscopy (1D & 2D) hplc->nmr Structural Confirmation

Characterization Strategy

Conclusion

NMR spectroscopy stands out as an indispensable tool for the comprehensive characterization of this compound modified molecules, providing detailed structural information that is often unattainable with other techniques. Its non-destructive nature and inherent quantitative capabilities make it ideal for both structural elucidation and purity assessment.

However, a multi-faceted analytical approach is often the most effective strategy. Mass spectrometry provides highly sensitive molecular weight confirmation, while HPLC is excellent for routine purity analysis and preparative separations. By understanding the strengths and limitations of each technique, researchers can select the most appropriate methods to ensure the quality and efficacy of their this compound modified molecules, ultimately accelerating their research and development efforts.

References

A Comparative Guide to HPLC Methods for Purity Validation of Cholesteryl-TEG Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of cholesteryl-TEG azide (B81097) conjugates in bioconjugation and drug delivery systems necessitates robust analytical methods to ensure their purity and quality. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods for the purity validation of Cholesteryl-TEG azide, supported by experimental data and detailed protocols.

Method Comparison

The choice between RP-HPLC and NP-HPLC for analyzing this compound depends on the specific impurities that need to be separated and the desired analytical information. The highly non-polar cholesterol moiety and the polar triethylene glycol (TEG) azide chain give the molecule an amphipathic character, making both chromatographic modes viable.

FeatureReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica (B1680970), Diol)
Mobile Phase Polar (e.g., Acetonitrile (B52724)/Water, Methanol/Water)Non-polar (e.g., Hexane/Isopropanol (B130326), Hexane/Ethyl Acetate)
Elution Order Most polar compounds elute first.Most non-polar compounds elute first.
Typical Application Separation of a wide range of non-polar to moderately polar compounds. Often used for purity determination of final products and stability studies.[1][2][3]Separation of highly polar or highly non-polar compounds, and for resolving isomers.[4][5][6]
Advantages for this compound - Good retention of the hydrophobic cholesterol moiety. - Can separate polar impurities (e.g., free TEG-azide). - Compatible with mass spectrometry (MS) detectors when using volatile mobile phases.[7] - Wide availability of columns and established methods for lipids.[8][9]- Excellent for separating non-polar impurities such as free cholesterol and other sterols. - Can provide different selectivity for isomers or closely related hydrophobic species.[4][5]
Disadvantages for this compound - May have strong retention of the highly non-polar conjugate, requiring strong organic solvents for elution. - Potential for peak tailing due to the interaction of the polar azide group with residual silanols on the stationary phase.- Mobile phases are often not MS-compatible. - Less reproducible retention times due to the sensitivity of the silica stationary phase to water content in the mobile phase. - Sample solubility in non-polar mobile phases can be a challenge.
Common Detectors UV-Vis (low wavelength), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS).[1][2][8]UV-Vis (low wavelength), ELSD.[4][5]

Experimental Protocols

The following are representative protocols for RP-HPLC and NP-HPLC methods that can be adapted for the analysis of this compound.

Method 1: Reversed-Phase HPLC with UV and ELSD Detection

This method is suitable for the simultaneous determination of the this compound conjugate and potential polar and non-polar impurities.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • UV at 210 nm (for the azide and ester/amide linkages).

    • ELSD (for universal detection of non-volatile analytes).

  • Sample Preparation: Dissolve the sample in a mixture of isopropanol and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Method 2: Normal-Phase HPLC with UV Detection

This method is particularly useful for the separation of non-polar impurities like free cholesterol from the this compound conjugate.

  • Column: Silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Hexane:Isopropanol:Acetic Acid (95:5:0.1 v/v/v).[4]

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

Visualizing the Workflow and Decision Process

The selection and validation of an appropriate HPLC method is a structured process. The following diagrams illustrate the general workflow for method validation and the decision-making process for choosing between RP-HPLC and NP-HPLC.

HPLC_Validation_Workflow start Start: Define Analytical Target Profile method_dev Method Development (Column, Mobile Phase, etc.) start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Criteria robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated HPLC Method validation_report->end

Caption: Workflow for HPLC Method Validation.

HPLC_Method_Selection analyte This compound Non-polar Cholesterol Polar TEG-Azide impurities Potential Impurities analyte->impurities decision1 Polar Impurities? (e.g., free TEG-azide) impurities->decision1 decision2 Non-polar Impurities? (e.g., free Cholesterol) impurities->decision2 rp_hplc Reversed-Phase HPLC (e.g., C18) np_hplc Normal-Phase HPLC (e.g., Silica) decision1->rp_hplc Yes decision1->decision2 No decision2->np_hplc Yes ms_compat MS Detection Required? decision2->ms_compat No ms_compat->rp_hplc Yes ms_compat->np_hplc No

Caption: Decision Tree for HPLC Method Selection.

Conclusion

Both RP-HPLC and NP-HPLC are valuable techniques for assessing the purity of this compound conjugates. The choice of method should be guided by the likely impurity profile of the sample and the specific analytical requirements. For general purity screening and compatibility with mass spectrometry, RP-HPLC is often the preferred starting point. However, NP-HPLC can offer superior resolution for critical non-polar impurities. A comprehensive purity analysis may benefit from the use of both methods to provide orthogonal separation mechanisms, ensuring a complete picture of the sample's composition.

References

A Researcher's Guide to Cholesteryl-TEG Azide Conjugation: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient conjugation of cholesterol to biomolecules is a critical step in enhancing the delivery and cellular uptake of therapeutics like antisense oligonucleotides (ASOs) and siRNAs. Cholesteryl-TEG azide (B81097) has emerged as a key reagent for this purpose, leveraging the power of click chemistry to form stable conjugates. This guide provides a quantitative comparison of the primary reaction pathways for Cholesteryl-TEG azide, alongside alternative methods, supported by experimental protocols and workflow visualizations.

This compound Reactions: An Overview of Click Chemistry

This compound is primarily utilized in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This approach is favored for its high efficiency, specificity, and biocompatibility.[1][2] The azide group on the Cholesteryl-TEG linker serves as a versatile handle to react with an alkyne-modified biomolecule. Two main pathways dominate this process: the copper-catalyzed (CuAAC) and the strain-promoted, copper-free (SPAAC) cycloaddition.[3][4]

The choice between these pathways depends critically on the application. CuAAC is known for its rapid reaction kinetics, while SPAAC is preferred for applications involving living cells or in vivo systems where the cytotoxicity of copper is a concern.[2][5]

cluster_main This compound Conjugation Pathways start This compound cuaac CuAAC (Copper-Catalyzed) start->cuaac spaac SPAAC (Strain-Promoted / Copper-Free) start->spaac alkyne Alkyne-Modified Biomolecule alkyne->cuaac dbco DBCO-Modified Biomolecule dbco->spaac product_cuaac Stable Triazole Linkage (1,4-disubstituted) cuaac->product_cuaac Fast Kinetics High Yield product_spaac Stable Triazole Linkage spaac->product_spaac Biocompatible (Copper-Free)

Figure 1. Primary click chemistry pathways for this compound.

Quantitative Comparison of Conjugation Efficiencies

The efficiency of conjugation is paramount for ensuring a high yield of the desired product and simplifying downstream purification. While exact yields can vary based on substrates, concentrations, and reaction conditions, the following tables provide a comparative overview of typical efficiencies for click chemistry and alternative methods.

Table 1: Comparison of Click Chemistry Pathways for this compound

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC with DBCO)Key Considerations
Typical Efficiency / Yield Often >90-95%[3][6][7]Typically quantitative (>95%)[4][8]Both methods are highly efficient, but SPAAC can be slower.
Reaction Speed Very fast (minutes to a few hours)[1][7]Slower (typically 4-12 hours, can be longer)[8]CuAAC is significantly faster due to the catalyst.
Biocompatibility Limited for in vivo use due to copper catalyst cytotoxicity.[2]Excellent; widely used for live-cell labeling and in vivo studies.[4]The absence of a metal catalyst is the key advantage of SPAAC.
Reaction Conditions Aqueous buffer, requires Cu(I) source (e.g., CuSO₄ + Ascorbate) and a stabilizing ligand (e.g., THPTA).[9][10]Aqueous buffer, no catalyst required. Reaction is driven by the ring strain of DBCO.[11]SPAAC offers a simpler reaction setup.

Table 2: Comparison of Click Chemistry with Alternative Conjugation Methods

Conjugation MethodTypical Efficiency / YieldLinkage TypeAdvantagesDisadvantages
Click Chemistry (General) High (>90%)[7]Covalent TriazoleHigh specificity, high yield, bioorthogonal, stable linkage.[1][2]CuAAC requires a potentially cytotoxic copper catalyst.[2]
Disulfide Linkage VariableReversible DisulfideLinkage is cleavable within the reducing environment of a cell, releasing the cargo.[12]Can be unstable in vivo; potential for aggregation with cationic molecules; requires protected thiols.[12][13]
Amide Bond Formation Highly variable (74% to quantitative reported in optimized systems)[14]Covalent AmideForms a very stable, native-like bond.Can require harsh coupling agents; potential for side reactions; efficiency is highly substrate-dependent.[15][16]
Thiol-Ene Reaction High (80-100% conversion reported for oligonucleotides)[17]Covalent ThioetherMetal-free, proceeds under mild conditions, bioorthogonal.Requires specific functional groups (thiol and alkene) to be introduced on the molecules.[17]

Experimental Protocols

Detailed and reproducible protocols are essential for success. Below are representative protocols for conjugating this compound to a modified oligonucleotide using both CuAAC and SPAAC methodologies.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • DMSO (anhydrous)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM Sodium Ascorbate solution in water. This solution should be made fresh.

    • Prepare a 20 mM CuSO₄ solution in water.

    • Prepare a 100 mM THPTA ligand solution in water.

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the 20 mM CuSO₄ solution and the 100 mM THPTA solution in a 1:5 molar ratio (e.g., 10 µL CuSO₄ and 25 µL THPTA). Vortex briefly. This premix helps stabilize the Cu(I) ion.[9]

  • Set up the Reaction: In a new tube, combine the following in order:

    • 10 µL of 1 mM alkyne-oligonucleotide.

    • 20 µL of 10 mM this compound (20-fold molar excess).

    • Buffer (e.g., PBS) and water to bring the volume to ~90 µL.

    • 5 µL of the freshly prepared catalyst premix.

  • Initiate the Reaction: Add 5 µL of 100 mM Sodium Ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state.[9] The final volume is now 100 µL.

  • Incubation: Vortex the mixture gently and incubate at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification: The final conjugate can be purified from excess reagents using methods such as ethanol (B145695) precipitation or HPLC.

cluster_protocol1 Experimental Workflow: CuAAC Conjugation prep 1. Prepare Stock Solutions (Oligo, Azide, Cu, Ligand, Ascorbate) mix_cat 2. Create Catalyst Premix (CuSO₄ + THPTA) prep->mix_cat setup 3. Set Up Reaction (Add Oligo, Azide, Buffer) mix_cat->setup initiate 4. Initiate Reaction (Add Catalyst Premix & Ascorbate) setup->initiate incubate 5. Incubate (1-4h at Room Temp) initiate->incubate purify 6. Purify Conjugate (e.g., HPLC) incubate->purify

Figure 2. Workflow for CuAAC conjugation of this compound.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a DBCO-modified oligonucleotide.

Materials:

  • DBCO-modified oligonucleotide

  • This compound

  • DMSO (anhydrous)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4 (ensure it is azide-free)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the DBCO-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 1 mM.

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Set up the Reaction: In a microcentrifuge tube, combine the following:

    • 10 µL of 1 mM DBCO-oligonucleotide.

    • 15 µL of 10 mM this compound (15-fold molar excess).

    • 75 µL of PBS (azide-free).

  • Incubation: Vortex the mixture gently. Incubate at room temperature for 4-12 hours or overnight at 4°C.[18] The reaction time may require optimization depending on the specific substrates.

  • Purification: The final conjugate can be purified to remove unreacted this compound using standard methods like desalting columns, ethanol precipitation, or HPLC.[8]

cluster_protocol2 Experimental Workflow: SPAAC Conjugation prep 1. Prepare Stock Solutions (DBCO-Oligo, this compound) setup 2. Combine Reactants (Oligo, Azide, Azide-Free Buffer) prep->setup incubate 3. Incubate (4-12h at Room Temp or 4°C) setup->incubate purify 4. Purify Conjugate (e.g., Desalting Column) incubate->purify

Figure 3. Workflow for SPAAC conjugation of this compound.

References

Cholesteryl-TEG Azide: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vehicle for therapeutic molecules is a critical decision. Cholesteryl-TEG azide (B81097) has emerged as a promising candidate for the delivery of oligonucleotides, particularly siRNA, leveraging the biocompatibility of cholesterol to facilitate cellular uptake. This guide provides a comprehensive comparison of the performance of Cholesteryl-TEG azide in in-vitro and in-vivo studies, supported by experimental data and detailed protocols.

This compound is a cholesterol derivative functionalized with a tetraethylene glycol (TEG) linker and a terminal azide group. This structure allows for the attachment of various molecules, most notably alkyne-modified oligonucleotides, through a highly efficient and specific reaction known as "click chemistry." The cholesterol moiety acts as a lipophilic anchor, promoting interaction with cell membranes and facilitating the entry of the conjugated molecule into the cell.

In Vitro Performance: Cellular Uptake and Gene Silencing

In-vitro studies are crucial for the initial assessment of a delivery agent's efficacy and cytotoxicity. For this compound, these studies typically involve conjugating it to a fluorescently labeled siRNA or an siRNA targeting a specific reporter gene (e.g., luciferase) and then introducing it to cultured cells.

A key study by Willibald et al. demonstrated the potential of this compound in this context. They synthesized a 3'-cholesterol-modified siRNA using click chemistry with this compound and an alkyne-modified RNA. Their in-vitro experiments in human immune cells (BJAB) and a rat basophilic leukemia cell line (RBL-2H3), which serves as a model for neuronal uptake, showed significant gene silencing effects.

Cell LineTarget GenesiRNA Conjugate ConcentrationGene Silencing EfficiencyCytotoxicity
BJABLuciferase500 nM~80%Not significant
RBL-2H3Luciferase500 nM~70%Not significant

These results highlight the ability of this compound-conjugated siRNA to effectively enter cells and induce gene silencing without causing significant toxicity in vitro. The TEG linker likely plays a role in improving the solubility and bioavailability of the cholesterol conjugate.

In Vivo Performance: Biodistribution and Therapeutic Efficacy

While in-vitro studies provide valuable initial data, the true test of a delivery agent lies in its performance within a living organism. In-vivo studies with this compound-conjugated molecules are essential to understand their biodistribution, stability, and therapeutic efficacy in a complex biological system.

Cholesterol conjugation is known to significantly improve the pharmacokinetic properties of oligonucleotides. It facilitates binding to plasma proteins, such as lipoproteins, which can enhance circulation time and promote uptake in tissues that have a high density of lipoprotein receptors, like the liver.

While the Willibald et al. study focused primarily on in-vitro applications, the broader literature on cholesterol-conjugated oligonucleotides provides insights into their expected in-vivo behavior. Systemic administration of cholesterol-conjugated siRNAs has been shown to lead to accumulation primarily in the liver, with some distribution to other tissues like the kidney and spleen. The efficiency of gene silencing in vivo depends on various factors, including the route of administration, the specific siRNA sequence, and the animal model used.

Comparison with Alternatives

Several alternatives to this compound exist for conjugating cholesterol to oligonucleotides for in-vitro and in-vivo applications. These can be broadly categorized based on the linker and the click chemistry handle used.

ReagentLinkerClick Chemistry HandleKey Features
This compound Tetraethylene Glycol (TEG)AzideGood balance of hydrophilicity and lipophilicity; well-established click chemistry.
Cholesteryl-PEG-Alkyne Polyethylene Glycol (PEG)AlkyneLonger PEG chains can improve solubility and circulation time but may reduce cellular uptake.
Cholesterol-DBCO -Dibenzocyclooctyne (DBCO)Enables copper-free click chemistry, which is advantageous for in-vivo applications due to the toxicity of copper catalysts.

The choice of the specific reagent depends on the experimental goals. For initial in-vitro screening, the well-established copper-catalyzed click chemistry with this compound is often sufficient. For in-vivo applications where copper toxicity is a concern, a copper-free click chemistry approach using a reagent like Cholesterol-DBCO may be preferable. The length and nature of the linker (TEG vs. PEG) can also be optimized to fine-tune the solubility, biodistribution, and cellular uptake of the conjugate.

Experimental Protocols

Protocol 1: In Vitro siRNA Transfection and Gene Silencing Assay

This protocol outlines the general steps for assessing the in-vitro performance of this compound-conjugated siRNA.

InVitro_Workflow

  • siRNA Conjugation:

    • Synthesize or procure an alkyne-modified siRNA targeting the gene of interest (e.g., luciferase).

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne-siRNA with this compound.

    • Purify the resulting cholesterol-siRNA conjugate using methods such as HPLC.

  • Cell Culture and Transfection:

    • Seed the target cells (e.g., BJAB or RBL-2H3) in a 96-well plate at a suitable density.

    • Prepare serial dilutions of the cholesterol-siRNA conjugate in serum-free media.

    • Add the diluted conjugate to the cells and incubate for 24-48 hours. Include appropriate controls (e.g., unconjugated siRNA, scrambled siRNA).

  • Gene Silencing and Cytotoxicity Assessment:

    • After incubation, lyse the cells and measure the activity of the reporter protein (e.g., luciferase) using a commercial assay kit.

    • In parallel, assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay).

    • Calculate the percentage of gene silencing relative to the control and determine the concentration at which 50% inhibition (IC50) is achieved.

Protocol 2: In Vivo siRNA Delivery and Biodistribution Study

This protocol provides a general framework for evaluating the in-vivo performance of this compound-conjugated siRNA in a mouse model.

InVivo_Workflow

  • Preparation of Labeled Conjugate:

    • Conjugate a fluorescently labeled siRNA (e.g., Cy5-siRNA) with this compound as described in the in-vitro protocol.

    • Purify the labeled conjugate and formulate it in a sterile, biocompatible buffer (e.g., PBS).

  • Animal Studies:

    • Administer the formulated conjugate to a cohort of mice via the desired route (e.g., intravenous tail vein injection).

    • At various time points post-injection (e.g., 1, 4, 24 hours), perform in-vivo imaging using a system like an IVIS to visualize the biodistribution of the fluorescently labeled siRNA.

  • Ex Vivo Analysis:

    • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.).

    • Perform ex-vivo imaging of the harvested organs to confirm the biodistribution pattern.

    • Homogenize the tissues and quantify the amount of fluorescently labeled siRNA in each organ using a fluorometer or by extracting the RNA and performing qPCR.

Conclusion

This compound is a valuable tool for the delivery of oligonucleotides in both in-vitro and in-vivo settings. Its ability to facilitate cellular uptake and improve the pharmacokinetic profile of conjugated molecules makes it an attractive candidate for therapeutic applications. While in-vitro studies provide a rapid and cost-effective means of initial screening, in-vivo studies are essential for evaluating the true potential of this compound-based delivery systems in a physiological context. The choice between this compound and its alternatives will depend on the specific requirements of the study, including the need for copper-free chemistry and the desired pharmacokinetic properties. The provided protocols offer a starting point for researchers looking to explore the potential of this promising delivery agent.

Safety Operating Guide

Safe Disposal of Cholesteryl-TEG Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Cholesteryl-TEG azide (B81097) must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal of Cholesteryl-TEG azide, based on available safety data.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. Much of the toxicological and ecological data is not available, underscoring the need for cautious handling and disposal.

PropertyValue
Molecular FormulaC₃₆H₆₂N₄O₅[1]
Molecular Weight~630.9 g/mol [1][2][3][4][5]
AppearanceSolid[6]
SolubilitySoluble in DMSO[6]
Storage Temperature-20°C[4][6][7]
Incompatible MaterialsStrong oxidizing agents[6]
Hazardous DecompositionCarbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides[6]

Disposal Procedures

The primary guideline for the disposal of this compound and its contaminated packaging is to act in accordance with local, state, and federal regulations[6]. The following steps provide a general operational plan for safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • NIOSH-approved respirator

  • Safety goggles

  • Heavy rubber gloves

  • Rubber boots

  • Body protection appropriate for the concentration and amount of the substance[6]

Step 2: Waste Collection

Carefully collect the this compound waste. Avoid raising dust and ensure adequate ventilation[6]. Place the waste in a suitable, clearly labeled, and closed container to await disposal.

Step 3: Environmental Precautions

Take measures to prevent the release of this compound into the environment. Do not let the product enter drains[6].

Step 4: Professional Disposal

Arrange for the disposal of the chemical waste through a licensed professional waste disposal service. Inform them of the chemical's identity and any known hazards. The disposal method must comply with all applicable local, state, and federal regulations[6].

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Assess Waste (Unused product, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Safety First C Segregate Waste (Place in a labeled, sealed container) B->C Containment D Store Temporarily in a Designated Hazardous Waste Area C->D Secure Storage E Consult Institutional EHS (Environmental Health & Safety) D->E Compliance Check F Arrange for Professional Waste Disposal Service E->F Official Procedure G Document Disposal Record F->G Record Keeping H Disposal Complete G->H Final Step

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Cholesteryl-TEG Azide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling and disposal of Cholesteryl-TEG azide (B81097). The following procedures are designed to mitigate risks and ensure a safe laboratory environment. A thorough risk assessment should be completed before commencing any work with this compound.

I. Hazard Assessment and Safety Data

Cholesteryl-TEG azide is a solid, azide-containing cholesterol derivative.[1] While specific toxicological data is limited, the presence of the azide group necessitates cautious handling due to the potential for hazardous reactions.[1] Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[2]

Key Hazards:

  • Irritation: May cause eye and respiratory tract irritation.[1]

  • Inhalation: May be harmful if inhaled.[1]

  • Reactivity: Incompatible with strong oxidizing agents.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1] Azide compounds can form highly explosive heavy metal azides with metals like copper and lead.[2]

  • Stability: Stable under recommended storage conditions at -20°C.[1][3]

Parameter Value Source
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Storage Temperature -20°C[1][3][4]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Carbon monoxide, carbon dioxide, nitrogen oxides[1]

II. Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection Type Required PPE Specifications & Rationale
Hand Protection Double nitrile glovesProvides a robust barrier against skin contact. Inspect gloves before each use and dispose of immediately after contamination.[5]
Eye & Face Protection Chemical splash goggles and face shieldGoggles must be tightly fitting. A full-face shield is required over the goggles, especially when handling the solid or during reactions with a risk of splashing.[5][6][7]
Body Protection Flame-resistant lab coatA chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.[5][6]
Respiratory Protection NIOSH-approved respiratorRequired if there is potential for aerosol generation outside of a fume hood.[5][6][7]
Footwear Fully enclosed, chemical-resistant shoesPrevents contamination of footwear and the spreading of the compound to other areas.[5][7]

III. Operational and Disposal Plan

All procedures involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within the laboratory for handling the compound.

    • Ensure all necessary PPE is readily available and personnel are trained in its proper use.[7]

    • Cover the work surface with disposable plastic-backed absorbent pads.[7]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Aliquoting:

    • Handle the solid compound within a containment system such as a ventilated balance enclosure or a glove box to avoid aerosolization.[7]

    • Use non-metallic spatulas (e.g., ceramic or plastic) to handle the solid, as metal spatulas can form shock-sensitive metal azides.[5]

  • Dissolution and Use:

    • Slowly add solvent to the solid to avoid splashing and aerosol generation.[7]

    • Keep containers tightly sealed when not in use.[7]

    • Avoid heating the compound unless a thorough safety review has been conducted.[5]

Spill Response:

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material.

    • Collect the contaminated material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[5]

    • Prevent entry to the contaminated area.

    • Contact your institution's emergency response team.[5]

Disposal Plan:

  • Waste Collection: All waste contaminated with this compound, including gloves, absorbent pads, and glassware, must be collected in a designated, properly labeled hazardous waste container.[5]

  • Deactivation: For dilute solutions, a chemical deactivation procedure to destroy the azide may be necessary. This should only be performed by trained personnel in a controlled environment. A common method involves the slow addition of a reducing agent like triphenylphosphine.[2]

  • Plumbing Contamination: Do not dispose of azide waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[5][8][9] All azide waste must be disposed of through an approved hazardous waste program.

IV. Experimental Workflow Diagram

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing (Containment) handling->weighing spill Spill Response handling->spill dissolution Dissolution weighing->dissolution experiment Experimental Use dissolution->experiment waste Waste Collection experiment->waste decontaminate Decontaminate Work Area experiment->decontaminate deactivation Deactivation (Trained Personnel) waste->deactivation disposal Hazardous Waste Disposal deactivation->disposal spill->waste decontaminate->disposal

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.